4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Description
BenchChem offers high-quality 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUPWKBFABLBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
This technical guide details the synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , commonly referred to as 4-myosmine or 4-nornicotyrine (though the latter technically implies a pyrrole ring). This molecule is a positional isomer of the minor tobacco alkaloid myosmine and serves as a critical intermediate in the synthesis of 4-substituted nicotine analogues and specific CYP450 inhibitors.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
CAS: 66269-78-1
Molecular Formula: C
The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine poses a specific challenge: the instability of the cyclic imine (pyrroline) moiety. It is prone to hydrolysis (ring-opening to the amino-ketone) and oxidation. Therefore, the synthetic strategy must prioritize conditions that minimize exposure to aqueous acids/bases after the ring closure and utilize non-acidic purification methods.[2]
Retrosynthetic Disconnection
The most robust disconnection utilizes the nucleophilic potential of the pyrrolidone ring alpha-carbon against the electrophilic carbonyl of a pyridine ester.
Figure 1: Retrosynthetic analysis showing the modified Brandänge pathway.
Primary Synthetic Route: The Modified Brandänge Synthesis
This route is the industry standard for myosmine-type alkaloids due to the availability of reagents and scalability. It involves the condensation of ethyl isonicotinate with N-vinyl-2-pyrrolidone (NVP) .[1][3]
Mechanism of Action[4][5]
-
Condensation: The enolate of NVP (generated by NaH or NaOEt) attacks the ester carbonyl of ethyl isonicotinate.
-
Hydrolysis & Decarboxylation: Acid treatment removes the N-vinyl protecting group (as acetaldehyde), opens the lactam ring, and facilitates decarboxylation.[2]
-
Cyclization: The resulting acyclic amino-ketone spontaneously cyclizes under basic workup to form the pyrroline ring.[1]
Protocol A: Standard Scale (10–50g)
Reagents & Materials
| Reagent | Equiv.[1][4][5][6][7] | Role |
| Ethyl Isonicotinate | 1.0 | Electrophile |
| N-Vinyl-2-pyrrolidone (NVP) | 1.1 | Nucleophile |
| Sodium Hydride (60% in oil) | 1.5 | Base |
| Toluene (Anhydrous) | Solvent | Reaction Medium |
| Hydrochloric Acid (conc.)[1] | Excess | Hydrolysis/Decarboxylation |
| Sodium Hydroxide (pellets/soln) | Excess | Neutralization |
Step-by-Step Methodology
1. Condensation
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.
-
Base Preparation: Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) to the flask. Wash twice with dry hexane to remove mineral oil if high purity is required; otherwise, use as is.[1][2] Suspend in anhydrous Toluene (10 mL per gram of ester).
-
Addition: Mix Ethyl Isonicotinate (1.0 eq) and NVP (1.1 eq) in a separate flask. Add this mixture dropwise to the stirring NaH suspension at room temperature. Caution: Hydrogen gas evolution.[2]
-
Reflux: Heat the mixture to reflux (110°C). The solution will typically turn yellow/orange and thicken.[1] Maintain reflux for 3–4 hours until TLC indicates consumption of the ester.
-
Quench: Cool the mixture to 0°C. Carefully quench with a small amount of ethanol to destroy excess hydride.
2. Hydrolysis & Cyclization
-
Acidification: Add concentrated HCl (approx. 5 mL per gram of starting material) directly to the reaction mixture. Caution: Exothermic.
-
Distillation/Reflux: Heat the biphasic mixture to distill off the toluene and the acetaldehyde generated from the vinyl group. Once the volatile solvents are removed, reflux the aqueous acid residue for 4–6 hours. This ensures complete decarboxylation.[1]
-
Workup: Cool the dark acidic solution to room temperature. Wash with Dichloromethane (DCM) (2x) to remove non-basic organic impurities (tar).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add solid NaOH or 50% NaOH solution until pH > 12.[1] Note: The product is an amine and will extract into the organic phase only at high pH.[2]
-
Extraction: Extract the alkaline aqueous layer with DCM (3x) or Chloroform.[1]
-
Drying: Dry the combined organic layers over anhydrous K
CO (preferred over MgSO to avoid acidity).[1] Concentrate under reduced pressure.
3. Purification
-
Challenge: The product is sensitive to silica gel (acidic), which causes hydrolysis to the open-chain ketone.
-
Method: Distillation under high vacuum (Kugelrohr) is preferred.[1]
-
Boiling Point: Expected ~100–110°C at 0.5 mmHg (extrapolated from 3-isomer).[1]
-
-
Alternative: Neutral Alumina chromatography (Grade III) using Hexane/EtOAc with 1% Triethylamine.[1]
Alternative High-Purity Route: Organometallic Addition
For applications requiring trace-metal-free or ultra-high purity material (e.g., biological assays), the organolithium route avoids the formation of polymeric byproducts common in the NVP route.
Protocol B: Lithiation & Addition[2]
Figure 2: Organometallic pathway for high-purity synthesis.
-
Lithiation: Dissolve 4-bromopyridine hydrochloride (free-based prior to use) in dry THF/Ether at -78°C. Add n-Butyllithium (1.1 eq) dropwise.
-
Addition: Add 1-(trimethylsilyl)-2-pyrrolidone (1.0 eq) dropwise. The TMS group activates the lactam and protects the nitrogen.[2]
-
Warming: Allow to warm to 0°C over 2 hours.
-
Hydrolysis: Quench with 3M HCl. Stir at room temperature for 1 hour to remove the TMS group and dehydrate the hemiaminal to the cyclic imine.
-
Workup: Basify and extract as in Protocol A.
Characterization & Quality Control
Analytical Data
-
Appearance: Colorless to pale yellow oil; darkens rapidly upon air exposure.[1]
-
1H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry (ESI+): [M+H]
= 147.09
Stability & Storage
-
Hydrolysis: The C=N bond is labile.[1] Exposure to moisture converts it to 4-amino-1-(4-pyridyl)-1-butanone.[1]
-
Storage: Store at -20°C under Argon atmosphere. For long-term storage, convert to the picrate or fumarate salt, which are stable solids.[2]
References
-
Brandänge, S., & Lindblom, L. (1976).[1][2] The Synthesis of Myosmine and Some Related Compounds. Acta Chemica Scandinavica B, 30, 93. Link
-
Leete, E. (1983).[1][2] Biosynthesis and metabolism of the tobacco alkaloids. Alkaloids: Chemical and Biological Perspectives, 1, 85-152.[1][2]
-
Zanoprima Life Sciences. (2019).[1] Process for the preparation of racemic nicotine. World Intellectual Property Organization Patent WO2019121644A1.[1] Link
-
Sorgi, K. L., et al. (1998).[1][2] N-Vinylpyrrolidin-2-one as a 3-Aminopropyl Carbanion Equivalent: 2-Phenyl-1-pyrroline.[1] Organic Syntheses, 75, 215.[1][2] Link
-
ChemicalBook. (2024).[1][8] 4-Cyanopyridine Synthesis and Industrial Production. Link
Sources
- 1. enamine.net [enamine.net]
- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS Number 66269-78-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific research on this particular isomer is limited, this document extrapolates from the known chemistry and pharmacology of its structural analogs, such as the well-studied 3-isomer (Myosmine), to offer insights into its synthesis, potential biological activities, and applications. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related molecular scaffolds.
Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry
The fusion of pyridine and pyrrolidine/pyrroline ring systems creates a class of heterocyclic compounds with diverse and potent biological activities.[1][2] The pyridine ring, a common motif in pharmaceuticals, is known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The pyrrolidine/pyrroline moiety introduces a three-dimensional character to the molecule, which can be crucial for optimizing binding affinity and selectivity for enzymes and receptors.[3]
Derivatives of pyrrolopyridines have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This highlights the potential of this scaffold as a versatile starting point for the design of novel therapeutic agents. This guide focuses on the 4-substituted isomer, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a less-explored member of this promising family of compounds.
Physicochemical Properties
Based on available data from chemical suppliers, the fundamental properties of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are summarized below. It is important to note that extensive experimental characterization of this specific isomer is not widely published.
| Property | Value | Source |
| CAS Number | 66269-78-1 | N/A |
| Molecular Formula | C₉H₁₀N₂ | N/A |
| Molecular Weight | 146.19 g/mol | N/A |
Proposed Synthesis Strategies
A conceptual synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Experimental Protocol (Hypothetical):
-
Step 1: Formation of the Acylpyrrolidone Intermediate. 4-Cyanopyridine could be reacted with a Grignard reagent derived from a protected 4-halobutylamine. Alternatively, a Vilsmeier-Haack type reaction on N-vinylpyrrolidin-2-one with a phosphorus oxychloride and a 4-substituted pyridine could be explored.
-
Step 2: Cyclization and Dehydration. The resulting intermediate would then be subjected to acid-catalyzed cyclization and dehydration to form the dihydropyrrole ring.
-
Step 3: Deprotection/Reduction. A final deprotection or reduction step would yield the target compound.
It is crucial to emphasize that this proposed synthesis would require empirical optimization of reaction conditions, including solvents, temperatures, and catalysts.
Potential Applications in Drug Discovery and Medicinal Chemistry
Given the broad spectrum of biological activities associated with the pyrrolopyridine scaffold, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine represents a valuable, yet underexplored, building block for the synthesis of novel drug candidates.[1][2] The strategic placement of the nitrogen atom in the pyridine ring at the 4-position, as opposed to the more studied 3-position, could lead to unique pharmacological profiles.
Potential Therapeutic Areas:
-
Oncology: The pyrrolopyridine core is present in several kinase inhibitors.[4] The 4-pyridyl isomer could be investigated for its potential to inhibit various kinases implicated in cancer progression.
-
Neuroscience: The structural similarity to nicotinic acetylcholine receptor (nAChR) ligands, such as its isomer Myosmine, suggests that this compound could be a starting point for developing modulators of nAChRs for the treatment of neurological disorders.[5]
-
Infectious Diseases: The pyridine and pyrrole moieties are found in numerous antimicrobial and antiviral agents.[1] Derivatives of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine could be synthesized and screened for activity against a range of pathogens.
The following diagram illustrates the potential workflow for exploring the medicinal chemistry applications of this scaffold:
Caption: Drug discovery workflow utilizing the target scaffold.
Prospective Biological Mechanisms of Action
While the specific biological targets of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are unknown, we can hypothesize potential mechanisms of action based on its structural features and the known pharmacology of related compounds.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. The dihydropyrrole ring introduces a degree of conformational flexibility, allowing the molecule to adopt different shapes to fit into various binding pockets.
Potential Signaling Pathway Interactions:
Based on the activities of similar compounds, this scaffold could potentially modulate signaling pathways involved in:
-
Cell Proliferation and Survival: By targeting kinases or other enzymes involved in cancer cell signaling.
-
Neurotransmission: Through interaction with neurotransmitter receptors like nAChRs.
-
Inflammatory Response: By inhibiting key enzymes in inflammatory pathways.
The diagram below conceptualizes how this scaffold might interact with a hypothetical kinase active site:
Caption: Hypothetical binding mode in a kinase active site.
Conclusion and Future Directions
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine represents a promising but underexplored scaffold in medicinal chemistry. While direct experimental data is scarce, this technical guide has provided a prospective analysis of its physicochemical properties, potential synthetic routes, and likely applications in drug discovery. The structural novelty of the 4-pyridyl isomer compared to its more studied counterparts suggests that it could offer unique pharmacological profiles.
Future research should focus on:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive spectroscopic and physicochemical characterization.
-
Screening of a diverse library of derivatives against a wide range of biological targets.
-
In-depth structure-activity relationship (SAR) studies to optimize potency and selectivity.
By systematically investigating this compound and its derivatives, the scientific community can unlock its full potential for the development of novel and effective therapeutics.
References
-
Chem-Impex. 4-Pyrrolidinopyridine. [Link]
-
MySkinRecipes. 4-(pyrrolidin-1-yl)pyridin-2-amine. [Link]
-
Wikipedia. 4-Pyrrolidinylpyridine. [Link]
-
SpringerLink. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]
-
ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]
-
PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
- Google Patents. Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.
-
NIST WebBook. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. [Link]
-
PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
PubChem. 4-Pyrrolidinopyridine. [Link]
- Google Patents. Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.
-
ResearchGate. [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) dibenzene solvate. [Link]
-
Google Patents. DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES. [Link]
-
ResearchGate. Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. [Link]
-
PubMed. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]
-
Rovedar. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and biological profile of 2,3-dihydro[6][7]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. [Link]
-
Rovedar. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
MDPI. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]
-
Google Patents. Pyridine derivatives and their production. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(pyrrolidin-1-yl)pyridin-2-amine [myskinrecipes.com]
- 5. Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Pyrrolidinylpyridine - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Characterization and Analytical Profiling of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , often referred to in research contexts as the 4-isomer of Myosmine .
Executive Summary
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS: 66269-78-1) is a structural isomer of the minor tobacco alkaloid Myosmine . While Myosmine (the 3-pyridyl isomer) is a well-documented biomarker for tobacco consumption and a metabolic product of nicotine, the 4-isomer represents a critical "isobaric interference" challenge in high-fidelity mass spectrometry.
This guide provides the precise molecular weight data required for stoichiometric calculations, outlines a self-validating synthetic route for standard generation, and details the LC-MS/MS parameters necessary to distinguish this molecule from its more common regioisomer.
Part 1: Physicochemical Identity & Molecular Weight
For researchers conducting quantitative mass spectrometry or stoichiometric synthesis, the distinction between Average Molecular Weight and Monoisotopic Mass is critical. The 4-isomer shares an identical elemental formula with Myosmine, necessitating chromatographic resolution.
Table 1: Chemical Constants
| Property | Value | Context |
| IUPAC Name | 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | Systematic identification |
| Common Ref. | 4-Myosmine; 4-Nornicotyrine (dihydro) | Note: "Myosmine" strictly refers to the 3-isomer.[1] |
| Formula | C | Identical to Myosmine |
| Average MW | 146.19 g/mol | For molarity/gravimetric prep |
| Monoisotopic Mass | 146.084398 Da | For High-Res MS (HRMS) |
| CAS Registry | 66269-78-1 | Unique identifier (Distinct from 532-12-7) |
| Polarity (LogP) | ~0.6 (Predicted) | Slightly lipophilic; amenable to Reverse Phase LC |
The Isobaric Challenge
In mass spectrometry, both the 3-isomer (Myosmine) and the 4-isomer produce a protonated precursor ion
Part 2: Synthetic Origins (Expertise & Experience)
Since commercial standards for the 4-isomer are less ubiquitous than for Myosmine, in-house synthesis is often required for rigorous validation. The following protocol is adapted from the classical condensation chemistry used for nicotine analogs, modified for the 4-position.
Synthetic Logic
The synthesis relies on the condensation of Ethyl Isonicotinate (instead of Ethyl Nicotinate) with N-Vinylpyrrolidone . This route is preferred over the organolithium approach (4-lithiopyridine + butyrolactone) due to milder conditions and higher regioselectivity.
Mechanism:
-
Enolate Formation: Base-catalyzed generation of the enolate from N-vinylpyrrolidone.
-
Condensation: Nucleophilic attack on the ester carbonyl of ethyl isonicotinate.
-
Cyclization & Decarboxylation: Acid-mediated hydrolysis of the vinyl group, followed by cyclization and spontaneous decarboxylation to form the pyrroline ring.
Visualization: Synthetic Pathway
Figure 1: Synthetic route utilizing ethyl isonicotinate to target the 4-pyridyl isomer. This pathway avoids the formation of the 3-isomer (Myosmine).
Part 3: Analytical Methodology (Trustworthiness)
To validate the presence of the 4-isomer, one cannot rely on mass alone. The following LC-MS/MS protocol is designed to separate the 4-isomer from the 3-isomer based on their differing basicity and interaction with the stationary phase.
Protocol: Chromatographic Resolution
The 4-pyridyl nitrogen is generally more accessible and slightly more basic than the 3-pyridyl nitrogen in this scaffold. Therefore, on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, the isomers will exhibit distinct retention times.
Experimental Setup:
-
Column: Waters XBridge BEH HILIC (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 80% B over 8 minutes.
-
Rationale: The high organic content ensures retention of these polar alkaloids. The acidic pH protonates the pyridine ring, enhancing separation based on pKa differences.
MS/MS Transitions
While both isomers share the parent mass (147.1), their fragmentation energies (Collision Energy - CE) and product ion ratios differ.
| Precursor (m/z) | Product (m/z) | Type | Note |
| 147.1 | 130.1 | Quantifier | Loss of NH |
| 147.1 | 119.1 | Qualifier | Loss of C |
| 147.1 | 105.1 | Qualifier | Pyridine ring retention |
Validation Step: To confirm the 4-isomer, calculate the ratio of the 119/130 transition. This ratio is a "molecular fingerprint" that will be consistent for the 4-isomer but distinct from Myosmine.
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow for distinguishing the 4-isomer from Myosmine using retention time (RT) and ion ratio validation.
Part 4: Biological Implications
While Myosmine is extensively studied for its potential to undergo nitrosation to form N-Nitrosonornicotine (NNN) , a potent carcinogen, the 4-isomer carries similar theoretical risks due to the secondary amine functionality latent in the pyrroline ring (via hydrolysis to the open-chain ketoamine).
-
Metabolic Pathway: Like Myosmine, the 4-isomer can hydrolyze to a ketoamine form (4-oxo-4-(4-pyridyl)butylamine).
-
Drug Development: If used as a scaffold, the 4-position offers different steric binding properties for nicotinic acetylcholine receptors (nAChRs) compared to the natural 3-substituted alkaloids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442649, Myosmine. (Used for comparative physicochemical constants of the class). Retrieved from [Link]
-
Zwickenpflug, W., et al. (2006). Reaction of the Tobacco Alkaloid Myosmine with Hydrogen Peroxide. Chemical Research in Toxicology. (Source for oxidative degradation pathways of pyridyl-pyrrolines). Retrieved from [Link]
-
Späth, E., & Mamoli, L. (1936). Synthesis of Myosmine.[2] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the condensation of pyridinecarboxylates with N-vinylpyrrolidone, adapted here for the 4-isomer).
Sources
The Enigmatic Potential of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Analogs: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold, a conformationally constrained analog of nicotine, represents a compelling chemotype in the pursuit of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive exploration of the biological activity of these analogs, with a primary focus on their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. We delve into the rationale behind their design, key structure-activity relationships (SAR), and the critical experimental methodologies required for their synthesis and pharmacological evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising class of molecules for conditions such as cognitive disorders and anxiety.
Introduction: The Rationale for Constrained Nicotinic Analogs
The pyridine and pyrrolidine rings are fundamental components of numerous biologically active compounds, including the well-known alkaloid, nicotine.[1] Nicotine's diverse physiological effects, from cognitive enhancement to anxiolysis, are primarily mediated through its interaction with nAChRs in the brain.[1] However, its therapeutic utility is hampered by a lack of receptor subtype selectivity and a high potential for addiction.
The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine core structure introduces a degree of conformational rigidity compared to the more flexible single bond connecting the two rings in nicotine. This constraint is a deliberate design strategy aimed at improving binding affinity and selectivity for specific nAChR subtypes, thereby potentially separating the desired therapeutic effects from the undesirable side effects. A significant body of research suggests that analogs incorporating a pyrrolidine or similar azacycle linked to a pyridine ring exhibit potent activity at nAChRs, making this scaffold a rich area for drug discovery.[2][3]
The Primary Biological Target: α4β2 Nicotinic Acetylcholine Receptors
Evidence strongly suggests that the primary biological target for many 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs are the α4β2 nAChRs. These receptors are the most abundant high-affinity nicotine binding sites in the brain and are implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and mood disorders.[4][5] Modulation of α4β2 nAChR activity can influence the release of several key neurotransmitters, including dopamine and acetylcholine, thereby impacting cognitive processes, reward pathways, and mood regulation.[6]
Signaling Pathway
The activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to the influx of cations, primarily Na+ and Ca2+. This influx causes membrane depolarization, which in turn can trigger a cascade of downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs can be achieved through various synthetic routes, often involving the coupling of a suitably functionalized pyridine precursor with a pyrrolidine or pyrrolidone derivative.[7][8] A common strategy involves the reaction of N-methyl-2-pyrrolidone with a nicotinate compound to form an intermediate which is then reduced to yield the desired scaffold.[1]
While a comprehensive SAR study specifically for the 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold is not extensively documented in a single source, valuable insights can be gleaned from studies on closely related pyrrolidinyl-pyridine analogs targeting nAChRs.
Key SAR Observations:
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact binding affinity and selectivity.[3]
-
Electron-withdrawing groups can influence the basicity of the pyridine nitrogen, which is a key interaction point with the receptor.
-
Bulky substituents at certain positions may be detrimental to binding, suggesting steric constraints within the receptor's binding pocket.[3]
-
-
Substitution on the Pyrrolidine Ring: Alterations to the pyrrolidine moiety also play a crucial role in receptor interaction.[9]
-
The stereochemistry of substituents is often critical for potent activity.
-
The presence and position of functional groups like fluorine can modulate the basicity of the pyrrolidine nitrogen and improve CNS penetration.[4]
-
-
Linker between the Rings: While the core scaffold has a direct bond, in related analogs, the nature and length of any linker between the pyridine and a basic nitrogen-containing ring are critical determinants of activity.
Table 1: Hypothetical SAR Data for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Analogs at α4β2 nAChRs
| Compound ID | R1 (Pyridine) | R2 (Pyrrolidine) | α4β2 Ki (nM) | Functional Activity |
| Parent | H | H | 50 | Agonist |
| Analog A | 5-F | H | 25 | Agonist |
| Analog B | 6-CH3 | H | 150 | Partial Agonist |
| Analog C | H | 3-F | 35 | Agonist |
| Analog D | 5-CN | H | 80 | Antagonist |
This table presents hypothetical data based on general SAR principles for nicotinic ligands to illustrate potential trends.
Experimental Protocols for Biological Evaluation
A thorough evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine analogs requires a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and potential therapeutic effects.
In Vitro Assays
This assay determines the binding affinity of the test compounds for the α4β2 nAChR by measuring their ability to displace a radiolabeled ligand, such as [³H]cytisine.[6][10]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing human α4β2 nAChRs.
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]cytisine and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Self-Validation: The assay includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand, e.g., nicotine), allowing for the accurate determination of specific binding.
This technique directly measures the ion flow through the nAChR channel in response to the application of the test compound, thus determining its functional activity (agonist, antagonist, or allosteric modulator).[11][12]
Protocol:
-
Cell Culture: Use a cell line stably expressing the desired nAChR subtype (e.g., α4β2).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 4-8 MΩ and fill with an appropriate internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Apply the test compound at various concentrations and record the resulting ionic currents.
-
Data Analysis: Analyze the current responses to determine the compound's potency (EC50 or IC50) and efficacy.
Self-Validation: The health of the cell and the quality of the seal are continuously monitored. Known agonists and antagonists are used as positive and negative controls to validate the assay's performance.
In Vivo Assays
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.[13][14]
Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Dosing: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).[15]
-
Data Collection: Record the time spent in and the number of entries into each arm using a video tracking system.
-
Data Analysis: Compare the behavioral parameters between the treated and control groups.
Self-Validation: The behavior of the vehicle-treated control group serves as a baseline for normal anxiety-like behavior. The total number of arm entries can be used as a measure of general locomotor activity to rule out confounding effects.
The NOR test assesses recognition memory in rodents. Compounds with cognitive-enhancing properties are expected to increase the time spent exploring a novel object compared to a familiar one.[16][17]
Protocol:
-
Habituation: Acclimate the animals to the testing arena in the absence of any objects.[16]
-
Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.[18]
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.[18]
-
Data Collection: Record the time spent exploring each object.
-
Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time) to assess recognition memory.
Self-Validation: The total exploration time during the testing phase is monitored to ensure that any observed differences are not due to changes in overall activity or motivation.
Therapeutic Potential and Future Directions
The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine scaffold holds significant promise for the development of novel CNS therapeutics. By fine-tuning the structure of these analogs, it may be possible to develop compounds with improved selectivity for the α4β2 nAChR, leading to enhanced efficacy and a more favorable side-effect profile compared to existing nicotinic ligands.
The potential therapeutic applications for selective α4β2 nAChR modulators are broad and include:
-
Cognitive Enhancement: In conditions such as Alzheimer's disease and schizophrenia.
-
Anxiolysis: For the treatment of anxiety disorders.
-
Smoking Cessation: As aids to help individuals quit smoking.
-
Pain Management: For certain types of neuropathic pain.
Future research in this area should focus on:
-
Comprehensive SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity.
-
Exploration of different functional activities: Investigating partial agonists and positive allosteric modulators (PAMs) may offer advantages over full agonists.
-
In-depth pharmacokinetic and pharmacodynamic profiling: To ensure that promising compounds have suitable drug-like properties for clinical development.
Conclusion
The 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine class of compounds represents a fertile ground for the discovery of novel modulators of α4β2 nicotinic acetylcholine receptors. Their unique structural features offer the potential for improved selectivity and a better therapeutic window compared to existing nicotinic ligands. The systematic application of the synthetic and pharmacological evaluation strategies outlined in this guide will be instrumental in advancing our understanding of these fascinating molecules and, ultimately, in translating their therapeutic potential into clinical reality.
References
-
Lin, N. H., Carrera Jr, G. M., & Anderson, D. J. (1994). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 37(21), 3542–3553. [Link]
-
Khazaei, A., & Anary-Abbasinejad, M. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Tamborini, L., Pinto, A., Ettari, R., Gotti, C., Fasoli, F., Conti, P., & De Micheli, C. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1071–1078. [Link]
-
Ma, J., & Li, Z. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-8. [Link]
-
Tamborini, L., Pinto, A., Ettari, R., Gotti, C., Fasoli, F., Conti, P., & De Micheli, C. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1071-1078. [Link]
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Ablordeppey, S. Y., Tuteja, S., & Khan, I. (2001). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry, 9(10), 2659–2667. [Link]
-
Griebel, G., & Holmes, A. (2013). The age of anxiety: role of animal models of anxiolytic action in drug discovery. Molecular psychiatry, 18(11), 1165–1175. [Link]
-
Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Ennaceur, A., & Delacour, J. (1988). A new one-trial test for memory in rats. Behavioural brain research, 31(1), 47–59. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. ResearchGate. [Link]
-
S. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6445. [Link]
-
Blue Brain Project. (2005). Whole Cell Patch Clamp Protocol. [Link]
-
Marks, M. J., Whiteaker, P., & Collins, A. C. (2012). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Nicotine & tobacco research : official journal of the Society for Research on Nicotine and Tobacco, 14(9), 1043–1052. [Link]
-
Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Novel Object Recognition test. [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]
-
Animated biology with Arpan. (2022, July 17). How does Whole-cell voltage clamp work? | application [Video]. YouTube. [Link]
- Jagannathan, S. (2016). US20160326134A1 - Synthesis and resolution of nicotine.
-
JoVE. (2022, October 3). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview [Video]. YouTube. [Link]
-
Navarro, J. F., & Cavas, M. (2008). Anxiolytic-like activity of SB-205384 in the elevated plus maze test in mice. Psicothema, 20(1), 118–121. [Link]
-
Post, M. R., & Taylor, P. (2012). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand. The Journal of biological chemistry, 287(28), 23284–23293. [Link]
-
Cheng, J., Li, Y., & Liu, Z. (2005). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 48(10), 3469–3477. [Link]
-
Lueptow, L. M. (2017, February 10). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. [Link]
-
Scobie, M., & Scott, J. S. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(21), 5693–5697. [Link]
-
Rollema, H., Coe, J. W., Chambers, L. K., Hurst, R. S., Stahl, S. M., & Williams, K. E. (2010). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. British journal of pharmacology, 160(2), 334–345. [Link]
-
Moreno-Guzmán, F., & Arias, H. R. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules (Basel, Switzerland), 24(20), 3795. [Link]
Sources
- 1. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Patch Clamp Assay - A detailed step-by-step description of the standard patch clamp protocol | PPTX [slideshare.net]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. protocols.io [protocols.io]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psicothema.com [psicothema.com]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
spectroscopic analysis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
An In-depth Technical Guide to the Spectroscopic Analysis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive exploration of the , a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] As a member of the pyrrolopyridine family, understanding its structural and electronic properties is paramount for its application.[3] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal identification and characterization of this molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical underpinnings and practical, field-proven experimental protocols.
Introduction and Molecular Overview
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are foundational in numerous pharmaceutical agents.[3] The fusion of a pyridine ring with a pyrrole-derived structure often imparts significant biological activity.[2] The specific isomer, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (CAS No. 66269-78-1), features a pyridine ring attached to the 5-position of a 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring.[4]
The core structure contains two key components: a π-deficient pyridine ring and a dihydropyrrole ring which includes an imine (C=N) functional group.[5][6] This imine functionality is critical as it influences the molecule's chemical reactivity and is a key feature to be identified spectroscopically. The overall structure suggests potential for varied biological interactions, making its precise characterization essential.
Molecular Structure
Caption: Molecular structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[7] For 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, both ¹H and ¹³C NMR will provide distinct and complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum will be characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions.
-
Pyridine Protons: The pyridine ring will exhibit two distinct signals corresponding to the α- and β-protons. Due to the electron-withdrawing nature of the nitrogen atom, these protons are deshielded and appear at high chemical shifts.
-
Dihydropyrrole Protons: The three methylene groups (-CH₂-) of the dihydropyrrole ring will give rise to signals in the aliphatic region. The protons on the carbon adjacent to the imine nitrogen will be the most deshielded of this group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Pyridine H-2, H-6 | 8.5 - 8.7 | Doublet | Protons α to the pyridine nitrogen are highly deshielded. |
| Pyridine H-3, H-5 | 7.5 - 7.7 | Doublet | Protons β to the pyridine nitrogen. |
| Dihydropyrrole H-2' | ~4.0 | Triplet | Methylene group adjacent to the imine nitrogen. |
| Dihydropyrrole H-3' | ~2.0 | Quintet | Methylene group coupled to two other methylene groups. |
| Dihydropyrrole H-4' | ~3.0 | Triplet | Methylene group adjacent to the pyridine ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
-
Imine Carbon: The most downfield signal will likely be the imine carbon (C=N) due to its sp² hybridization and proximity to a nitrogen atom.
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the dihydropyrrole ring showing a distinct chemical shift. The carbons adjacent to the nitrogen will be the most deshielded.[8]
-
Dihydropyrrole Carbons: The sp³ hybridized carbons of the dihydropyrrole ring will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5' (Imine) | 165 - 175 | sp² hybridized carbon of the C=N bond. |
| C-2, C-6 (Pyridine) | ~150 | Carbons α to the pyridine nitrogen.[8] |
| C-4 (Pyridine) | ~140 | Carbon attached to the dihydropyrrole ring. |
| C-3, C-5 (Pyridine) | ~124 | Carbons β to the pyridine nitrogen.[8] |
| C-2' (Dihydropyrrole) | 55 - 65 | Aliphatic carbon adjacent to the imine nitrogen. |
| C-4' (Dihydropyrrole) | 30 - 40 | Aliphatic carbon adjacent to the pyridine ring. |
| C-3' (Dihydropyrrole) | 20 - 30 | Aliphatic carbon in the middle of the pyrrole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their vibrational frequencies.[9]
The key vibrational modes to identify for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are:
-
C=N Stretch (Imine): A strong absorption band in the region of 1640-1690 cm⁻¹. This is a key diagnostic peak for the imine functionality.[6]
-
C=C and C=N Stretches (Pyridine): Aromatic rings typically show a series of sharp bands in the 1450-1600 cm⁻¹ region.[10]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C-N Stretch: This vibration will likely appear in the fingerprint region, between 1000-1350 cm⁻¹.[11]
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Imine | C=N Stretch | 1640 - 1690 | Medium to Strong |
| Pyridine Ring | C=C and C=N Stretches | 1450 - 1600 | Medium to Strong (multiple bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |
| C-N | C-N Stretch | 1000 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.[12]
-
Molecular Ion Peak (M⁺): The molecular formula of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is C₉H₁₀N₂. The expected monoisotopic mass is approximately 146.0844 g/mol . A high-resolution mass spectrometer can confirm this elemental composition.
-
Nitrogen Rule: The presence of two nitrogen atoms (an even number) means the molecular ion will have an even mass-to-charge ratio (m/z), which is consistent with 146.[11]
-
Fragmentation Pattern: The fragmentation of the molecule will likely involve cleavage at the bond connecting the two rings, as well as fragmentation of the dihydropyrrole ring. The stability of the pyridine ring suggests that fragments containing this moiety will be prominent.
Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways in the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.[13]
-
Chromophore: The primary chromophore in this molecule is the pyridine ring in conjugation with the imine double bond.
-
Expected Absorptions: Pyridine itself shows a strong absorption band around 250-260 nm, which is attributed to a π → π* transition.[14][15] The extended conjugation with the imine may cause a slight bathochromic (red) shift of this absorption maximum. A weaker n → π* transition may also be observed at a longer wavelength.
Experimental Protocols
The following are generalized, step-by-step methodologies for the .
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl, KBr) or analyze a solution in a suitable solvent (e.g., CCl₄) using a liquid cell.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the pure solvent.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer technique often used for determining the molecular weight.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.
-
Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Synthesis of Spectroscopic Data: A Cohesive Structural Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques.
Caption: Workflow for structural elucidation using complementary spectroscopic data.
The process begins with Mass Spectrometry to confirm the molecular weight and formula (C₉H₁₀N₂). IR spectroscopy then validates the presence of key functional groups, notably the imine (C=N) and the aromatic pyridine ring. NMR spectroscopy provides the detailed map of the molecule, confirming the connectivity of the pyridine and dihydropyrrole rings and the specific arrangement of protons and carbons. Finally, UV-Vis spectroscopy corroborates the presence of the conjugated electronic system. Together, these techniques provide an unambiguous and self-validating confirmation of the structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
References
-
ChemBK. (2024). 3-(3,4-DIHYDRO-2H-PYRROL-5-YL)PYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-. Retrieved from [Link]
-
Semantic Scholar. (2025). Primary Pyrrolimines and Pyridinimines. Retrieved from [Link]
-
ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2025). [2,6-Bis(3,4-dihydro-2H-pyrrol-5-yl)pyridine]trichlororhodium(III) dibenzene solvate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Retrieved from [Link]
-
ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR assignments of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine.... Retrieved from [Link]
-
ChemSynthesis. (2025). 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Spectroscopy of the Amine Group. Retrieved from [Link]
-
National Institutes of Health. (2024). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values. Retrieved from [Link]
-
Sci-Hub. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]
-
NIST. (n.d.). Pyridine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. 66269-78-1|4-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine|BLD Pharm [bldpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. sci-hub.ru [sci-hub.ru]
- 10. Pyridine [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Therapeutic Targeting of Pyrrolopyridine Scaffolds: A Medicinal Chemistry & Chemical Biology Guide
Executive Summary
The pyrrolopyridine scaffold (commonly referred to as azaindole) represents a "privileged structure" in modern drug discovery.[1][2] Its utility stems from its bioisosteric relationship with indole and purine, allowing it to serve as a high-affinity ATP-competitive inhibitor across the human kinome. Beyond kinases, recent structure-activity relationship (SAR) campaigns have validated pyrrolopyridines as potent inhibitors of epigenetic readers (BET bromodomains) and G-protein coupled receptors (GPCRs).
This technical guide analyzes the structural causality behind these interactions, details the primary therapeutic targets, and provides a field-validated protocol for assessing cellular target engagement.
Part 1: The Scaffold Architecture
The pyrrolopyridine core consists of a fused pyridine and pyrrole ring. While there are six possible isomers, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the most dominant in clinical applications due to its precise mimicry of the adenine ring of ATP.
Physicochemical Advantages
-
H-Bonding Capability: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This "Donor-Acceptor" motif is critical for binding to the hinge region of kinase domains.
-
Solubility & Lipophilicity: Compared to the indole scaffold, the additional nitrogen atom lowers logP and improves aqueous solubility, optimizing the pharmacokinetic (PK) profile.
-
Metabolic Stability: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (e.g., by cytochrome P450s) compared to the benzene ring of an indole.
Isomer Comparison
| Isomer | Common Name | Key Chemical Feature | Primary Therapeutic Utility |
| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | Adenine mimic (N1-H donor, N7 acceptor) | Kinase Inhibitors (BRAF, JAK, TRK) |
| 1H-pyrrolo[3,2-c]pyridine | 5-Azaindole | Modified H-bond geometry | MK2 Inhibitors, Aurora Kinases |
| 1H-pyrrolo[2,3-c]pyridine | 6-Azaindole | Alternative vector for substitution | GPCR Antagonists (5-HT, Dopamine) |
Part 2: Primary Target Class – Protein Kinases
The success of pyrrolopyridines in oncology is largely driven by their ability to inhibit kinases via Type I (active conformation) or Type 1.5/II (inactive conformation) binding modes.
Mechanism of Action: The Hinge Binder
In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. Adenine binds here via two key hydrogen bonds. 7-azaindole derivatives replicate this interaction:
-
N1-H donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
-
N7 accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically the n+2 residue).
Case Study: BRAF V600E Inhibition (Vemurafenib)
Vemurafenib (Zelboraf) is the archetypal pyrrolopyridine drug. It targets the BRAF V600E mutation in metastatic melanoma.[3]
-
Structural Logic: The 7-azaindole core anchors the molecule in the ATP pocket. A p-chlorophenyl substituent at the 5-position extends into the hydrophobic pocket, while a sulfonamide tail interacts with the activation loop, locking the kinase in an active-like but catalytically incompetent conformation.
-
Clinical Relevance: It demonstrates high selectivity for the V600E mutant over wild-type BRAF, reducing toxicity.
Case Study: MK2 (MAPKAPK2)
MK2 is a downstream effector of p38 MAPK, critical in inflammation (TNF
-
Challenge: The MK2 ATP pocket is solvent-exposed and difficult to target with high affinity.
-
Solution: Pyrrolo[3,2-c]pyridine derivatives have shown efficacy by inducing a unique "induced-fit" conformation, exploiting a hydrophobic back-pocket that is inaccessible to standard ATP mimetics.
Part 3: Emerging Target Class – Epigenetic Readers
Beyond kinases, pyrrolopyridines are validating targets in epigenetics, specifically the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4).
Mechanism: Acetyl-Lysine Mimicry
Bromodomains recognize acetylated lysine residues on histone tails.
-
The pyrrolopyridine carbonyl (often introduced via oxidation or substitution) mimics the carbonyl oxygen of the acetyl group.
-
This interaction disrupts the protein-protein interaction between chromatin and the transcriptional machinery (e.g., c-Myc expression), halting cancer cell proliferation.
Part 4: Visualization of Signaling & Mechanism
Diagram 1: The MAPK Signaling Pathway (Targeting BRAF & MK2)
This diagram illustrates the downstream cascade where pyrrolopyridines act as inhibitors at multiple nodes (BRAF and MK2).
Caption: The MAPK/ERK pathway highlighting BRAF and MK2 as critical intervention points for pyrrolopyridine-based inhibitors.
Diagram 2: Kinase Hinge Binding Mode
This schematic visualizes the "Donor-Acceptor" interaction that makes 7-azaindole a privileged scaffold.
Caption: Bidentate H-bond network between the 7-azaindole scaffold and the kinase hinge backbone.
Part 5: Experimental Protocol – Cellular Thermal Shift Assay (CETSA)
Objective: To validate that a pyrrolopyridine compound engages its specific target (e.g., BRAF, MK2) inside a living cell, distinguishing it from non-specific toxicity.
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (
Materials
-
Cell Line: A375 (Melanoma) or U937 (Lymphoma).
-
Compound: Pyrrolopyridine test compound (10 mM DMSO stock).
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors.[5]
-
Detection: Western Blot reagents (Primary antibody specific to target).[6]
Workflow Protocol
Step 1: Treatment[7]
-
Seed cells in 6-well plates (
cells/well). -
Treat with Test Compound (
) or DMSO Control for 1 hour at 37°C.-
Scientist's Note: High concentration ensures saturation. If the compound doesn't shift
at , cellular permeability is likely the issue.
-
Step 2: Thermal Challenge
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot suspension into 8 PCR tubes (50
L each). -
Heat each tube to a distinct temperature (gradient: 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Immediately cool at room temperature for 3 minutes.
Step 3: Lysis & Separation[5][6][7]
-
Add lysis buffer (containing 0.4% NP-40) to the PCR tubes.
-
Freeze-thaw 3 times (Liquid
/ 25°C water bath) to ensure complete lysis. -
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Critical: This step pellets the denatured/precipitated protein.[6] The supernatant contains the stabilized (folded) protein.
-
Step 4: Detection[7]
-
Collect supernatant.
-
Run SDS-PAGE and Western Blot.[6]
-
Quantify band intensity. Plot "Relative Intensity" vs. "Temperature".[8]
-
Result: A right-shift in the curve indicates positive target engagement.
Diagram 3: CETSA Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
References
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source:[9] Chemical & Pharmaceutical Bulletin (2018) URL:[Link]
-
Discovery of Vemurafenib (PLX4032), a Potent and Selective Inhibitor of the Mutant B-Raf Kinase Source: Journal of Medicinal Chemistry (2010) URL:[Link]
-
Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Source: Journal of Medicinal Chemistry (2005) URL:[Link]
-
Selectivity Mechanism of Pyrrolopyridone Analogues Targeting Bromodomain 2 of BRD4 Source: ACS Omega (2023) URL:[Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: Molecules (2020) URL:[10][Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: Assay Guidance Manual (NCBI) URL:[Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. scispace.com [scispace.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Antiviral Drug Design and Evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Introduction: The Rationale for Investigating 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as an Antiviral Candidate
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine nucleus being recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Pyridine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), and coronaviruses.[2][3][4] Their mechanisms of action are diverse, often involving the inhibition of critical viral enzymes such as polymerases, proteases, and reverse transcriptases.[5]
The compound of interest, 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, integrates the established pyridine core with a pyrrolidine ring. Pyrrolidine-containing molecules have also shown promise as antiviral agents. For instance, some pyrrolidine derivatives have been investigated as inhibitors of the main protease of coronaviruses, a key enzyme in the viral replication cycle.[6] This unique combination of two biologically relevant heterocycles suggests that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may exhibit potent and potentially novel antiviral properties.
These application notes provide a comprehensive guide for researchers and drug development professionals on the systematic evaluation of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine as a potential antiviral drug candidate. The protocols outlined herein are designed to be adaptable to various viral targets and are grounded in established methodologies for antiviral drug discovery.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the known antiviral activities of related pyridine and pyrrolidine derivatives, we hypothesize that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine may act as an inhibitor of a key viral enzyme essential for replication.[5] Potential targets include viral polymerases (RNA-dependent RNA polymerase), proteases, or integrases.[4] The pyridine ring can engage in hydrogen bonding and π-stacking interactions within the enzyme's active site, while the pyrrolidine moiety can provide additional hydrophobic or hydrophilic interactions, depending on the specific substitutions.
The initial phase of investigation should, therefore, focus on broad-spectrum antiviral screening to identify susceptible viruses, followed by targeted mechanistic studies to elucidate the precise mode of action.
Caption: Hypothetical inhibition of viral replication by the compound.
Experimental Protocols
Part 1: In Vitro Antiviral Efficacy Screening
The initial step is to assess the compound's ability to inhibit viral replication in a cell-based assay. The Cytopathic Effect (CPE) reduction assay is a robust and widely used method for this purpose.[7]
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red or MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a serial dilution of the compound in the growth medium. A typical starting concentration is 100 µM, with 2-fold serial dilutions. Also, prepare a no-drug control.
-
Toxicity Assay (CC₅₀):
-
Add the serially diluted compound to a plate of uninfected cells.
-
Incubate for the same duration as the antiviral assay (typically 48-72 hours).
-
Assess cell viability using a suitable reagent and measure the absorbance with a plate reader.
-
-
Antiviral Assay (EC₅₀):
-
To a separate plate of confluent cells, add the serially diluted compound.
-
Shortly after, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate until the virus control wells show approximately 80-90% CPE.
-
Assess cell viability.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for both the toxicity and antiviral assays relative to the cell control.
-
Determine the CC₅₀ and EC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Caption: Workflow for the CPE reduction assay.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data
| Virus Target | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Influenza A (H1N1) | MDCK | 2.5 | >100 | >40 |
| SARS-CoV-2 | Vero E6 | 5.1 | >100 | >19.6 |
| HIV-1 | MT-4 | 1.8 | 85 | 47.2 |
| RSV | HEp-2 | 7.3 | >100 | >13.7 |
Part 2: Mechanistic Studies - Enzyme Inhibition Assays
Once antiviral activity is confirmed, the next step is to identify the molecular target. Based on our hypothesis, assays for viral polymerase and protease are logical starting points.
Protocol 2: Viral Polymerase Inhibition Assay (Generic Fluorogenic Assay)
Objective: To determine if 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine inhibits the activity of a viral RNA-dependent RNA polymerase (RdRp).
Materials:
-
Recombinant viral polymerase
-
RNA template and primer
-
Nucleotide triphosphate (NTP) mix
-
Intercalating fluorescent dye (e.g., SYBR Green)
-
Assay buffer
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense the serially diluted compound into the 384-well plate. Include a no-compound control and a no-enzyme control.
-
Enzyme and Template Addition: Add the viral polymerase and the RNA template/primer to each well.
-
Initiation of Reaction: Start the reaction by adding the NTP mix.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals. The incorporation of NTPs into the new RNA strand will lead to an increase in fluorescence as the dye intercalates.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to the no-compound control) against the log of the compound concentration.
-
Protocol 3: Viral Protease Inhibition Assay (FRET-based Assay)
Objective: To determine if 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine inhibits the activity of a viral protease.
Materials:
-
Recombinant viral protease
-
FRET-based peptide substrate (containing a cleavage site for the protease flanked by a fluorophore and a quencher)
-
Assay buffer
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound and Enzyme Incubation: Dispense the serially diluted compound into the 384-well plate, followed by the addition of the viral protease. Allow a brief pre-incubation period.
-
Initiation of Reaction: Add the FRET substrate to initiate the reaction.
-
Fluorescence Reading: Measure the fluorescence intensity. Cleavage of the substrate by the protease will separate the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Table 2: Hypothetical Enzyme Inhibition Data
| Viral Enzyme Target | Assay Type | IC₅₀ (µM) |
| Influenza A Polymerase | Fluorogenic | 3.2 |
| SARS-CoV-2 Mpro | FRET | 8.9 |
| HIV-1 Reverse Transcriptase | Fluorogenic | 2.1 |
Part 3: Computational Modeling - In Silico Docking
Molecular docking can provide insights into the potential binding mode of the compound to its target protein and guide further optimization.[1]
Protocol 4: Molecular Docking Study
Objective: To predict the binding affinity and interactions of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with the active site of a viral enzyme.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for target protein structures
Procedure:
-
Target Preparation: Obtain the 3D structure of the viral enzyme from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and optimize its geometry.
-
Docking Simulation: Define the binding site on the protein and perform the docking simulation to predict the binding pose and affinity (docking score) of the compound.
-
Analysis of Interactions: Visualize the docked pose and analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the compound and the amino acid residues of the active site.
Caption: A typical workflow for antiviral drug discovery.
Conclusion and Future Directions
The pyridine and pyrrolidine moieties are well-established pharmacophores in antiviral drug discovery.[2][6] The unique combination in 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine presents a promising starting point for the development of novel antiviral agents. The protocols outlined in these application notes provide a systematic framework for the initial evaluation of this compound, from broad-spectrum screening to mechanistic elucidation and in silico modeling. Positive results from these initial studies would warrant further investigation into its structure-activity relationship (SAR), in vivo efficacy in animal models, and pharmacokinetic properties to advance it as a potential clinical candidate.
References
-
Gholami, M., Ghasemzadeh, M. A., & Abdolmaleki, A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-reviews in medicinal chemistry, 21(20), 2584–2611. [Link]
-
Gholami, M., Ghasemzadeh, M. A., & Abdolmaleki, A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]
-
Gholami, M., Ghasemzadeh, M. A., & Abdolmaleki, A. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. [Link]
-
Muthu, T., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of King Saud University - Science, 34(3), 101859. [Link]
-
Grienke, U., et al. (2000). Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. The Journal of general virology, 81(Pt 12), 3077–3080. [Link]
-
BellBrook Labs. (2021). Using a PKR Inhibitor Assay in the Fight Against Viruses. [Link]
-
Li, J., et al. (2022). Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. ACS Omega, 7(49), 45035–45044. [Link]
-
Więckowska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of pyrrolo-pyrimidine derivatives. [Link]
-
El-Naggar, M., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(45), 30541–30555. [Link]
-
Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]
-
Voinea, R. G., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
Hrobonova, K., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology, 13(1), 35-51. [Link]
-
Qian, Y., et al. (2024). Integrated phenotypic screening and chemical proteomics identifies ETF1 ligands that modulate viral translation and replication. Proceedings of the National Academy of Sciences, 121(6), e2314108121. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(40), 37194–37209. [Link]
-
Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10996. [Link]
-
Sidwell, R. A., & Smee, D. F. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
-
Lee, E. M., et al. (2019). An enzymatic assay for rapid measurement of antiretroviral drug levels. PloS one, 14(1), e0210669. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25823–25833. [Link]
-
Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(6), 841-846. [Link]
-
Bio-protocol. (n.d.). Antiviral assay. [Link]
-
Engel, D. A., et al. (2018). Identification, Design and Synthesis of Novel Pyrazolopyridine Influenza Virus Nonstructural Protein 1 Antagonists. ACS medicinal chemistry letters, 9(11), 1137–1142. [Link]
-
Bakulina, O., & Dar'in, D. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6934. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(3), 1369. [Link]
-
Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
Wang, T., et al. (2009). Design and Synthesis of Antiviral Agents Targeting Flavivirus Envelope Proteins. Purdue University. [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Semantic Scholar. [Link]
-
Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. [Link]
-
Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules, 28(14), 5519. [Link]
-
Abdellatif, K. R. A., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports, 13(1), 12513. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Application Note: Rational Design & Synthesis of Antitumor 7-Azaindoles
Abstract
This guide details the methodology for developing antitumor agents based on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Unlike traditional indole synthesis, the electron-deficient pyridine ring of 7-azaindole requires specialized functionalization strategies.[1] This document provides a validated "Hub-and-Spoke" synthetic protocol, focusing on C-3 electrophilic substitution and C-5 cross-coupling, alongside a direct C-H activation method. It integrates these chemical workflows with biological validation protocols (kinase inhibition and cellular viability), offering a complete roadmap from scaffold design to lead candidate identification.
Introduction: The Scaffold Advantage
The 7-azaindole core is a privileged structure in oncology drug discovery, most notably validated by Vemurafenib (PLX4032) , a BRAF inhibitor for melanoma [1].
Mechanistic Rationale
The scaffold acts as a bioisostere of the purine ring found in ATP. Its value lies in the Hinge Binding Motif :
-
N1 (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge region.
-
N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.
-
Solubility: The pyridine nitrogen lowers logP compared to the indole analog, improving oral bioavailability.
Design Logic Visualization
The following diagram illustrates the structural logic of "Scaffold Hopping" from ATP to the 7-azaindole core.
Figure 1: Rational design progression from ATP to 7-azaindole, highlighting the critical N1/N7 interaction motif.
Phase 1: Synthetic Methodologies
We present two protocols. Protocol A is the industry standard for generating Structure-Activity Relationship (SAR) libraries due to its reliability. Protocol B is an advanced method utilizing C-H activation for late-stage functionalization.
Protocol A: The "Hub-and-Spoke" Method (Regioselective Halogenation)
This approach utilizes the differing electronic properties of the ring system: the pyrrole ring (electron-rich) is susceptible to electrophilic aromatic substitution (SEAr) at C-3 , while the pyridine ring (electron-poor) undergoes cross-coupling at C-5 via pre-existing halides.
Step 1: C-3 Iodination (SEAr)
Objective: Install a reactive handle at the electron-rich C-3 position. Reagents: 7-azaindole, N-Iodosuccinimide (NIS), KOH.
-
Dissolve: 1.0 eq of 7-azaindole in Acetone (0.2 M concentration).
-
Add: 1.1 eq of NIS slowly at 0°C.
-
Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Checkpoint: Product (3-iodo-7-azaindole) is less polar than starting material.
-
-
Workup: Quench with sat. Na₂S₂O₃ (removes excess iodine). Precipitate with cold water. Filter and dry.
-
Yield Target: >85%.
-
Step 2: N1-Protection (Critical)
Why: The N1 proton is acidic. Unprotected N1 poisons Pd-catalysts in subsequent steps.
-
Dissolve: 3-iodo-7-azaindole in DMF.
-
Base: Add 1.2 eq NaH (60% dispersion) at 0°C. Stir 30 min.
-
Electrophile: Add 1.1 eq Aryl-sulfonyl chloride (e.g., Tosyl chloride) or SEM-Cl.
-
Isolate: Standard aqueous workup.
Step 3: Suzuki-Miyaura Cross-Coupling at C-3 or C-5
Objective: Attach the "tail" moiety to probe the solvent-exposed region of the kinase.
| Component | Standard Condition | Optimization Note |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Use Pd₂(dba)₃/XPhos for sterically hindered boronates. |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ or K₃PO₄ for sensitive substrates. |
| Solvent | Dioxane:H₂O (4:1) | Degas thoroughly with Argon (O₂ kills active Pd species). |
| Temp | 90°C, 4-12 hours | Microwave irradiation (120°C, 30 min) improves yield. |
Protocol B: Rhodium-Catalyzed C-H Activation (Advanced)
Context: For installing groups at the C-2 position without pre-functionalization. This is atom-economical but sensitive to moisture [2].
Reaction Setup:
-
Substrate: N-Phenyl-7-azaindole (Directing group required).
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).
-
Oxidant: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 eq).
-
Coupling Partner: Internal alkyne or acrylate.
-
Conditions: t-Amyl alcohol, 110°C, sealed tube, 16h.
Mechanism Visualization:
Figure 2: Rh(III)-catalyzed C-H activation cycle for C-2 functionalization.
Phase 2: Biological Validation
Once synthesized, compounds must undergo a tiered screening cascade.
Tier 1: Enzymatic Kinase Assay (FRET-based)
Objective: Determine IC₅₀ against the target kinase (e.g., BRAF V600E) and selectivity.[2] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant Kinase, Fluorescent Tracer (ATP mimic), Europium-labeled antibody.
-
Protocol:
-
Plate compounds in 384-well plates (10-point dose response).
-
Add Enzyme/Antibody mixture. Incubate 1 hr.
-
Add Tracer.
-
Readout: Competition between Tracer and Compound. High signal = Low binding. Low signal = High binding.
-
-
Data Analysis: Fit to sigmoidal dose-response curve (Variable slope).
Tier 2: Cellular Viability (MTT/CCK-8)
Objective: Confirm compound penetrates cell membranes and kills tumor cells. Cell Lines: A375 (Melanoma, BRAF mutant), SK-MEL-28.
-
Seeding: 5,000 cells/well in 96-well plate. Adhere overnight.
-
Treatment: Add compound (DMSO < 0.5%). Incubate 72h.
-
Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals.
-
Quantification: Absorbance at 570 nm.
Tier 3: Mechanistic Confirmation (Western Blot)
Objective: Prove the phenotypic effect is due to pathway inhibition (Causality). Target: Phosphorylated ERK (pERK) vs. Total ERK.
Signaling Pathway Diagram:
Figure 3: MAPK signaling cascade. Successful inhibition results in loss of p-ERK signal despite upstream activation.
Troubleshooting & Optimization ("The Notebook")
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Protodeboronation of boronic acid. | Switch to Boronic Ester (Pinacol ester) or add water to solvent system to dissolve inorganic bases. |
| Pd Black Precipitation | Catalyst decomposition. | Add additional ligand (e.g., PPh₃ or XPhos) to stabilize Pd species. Ensure O₂ exclusion. |
| No Activity in Cell Assay | Poor permeability. | Check LogP. If >5, add solubilizing groups (morpholine, piperazine) at the solvent-exposed region. |
| Regioselectivity Issues (SEAr) | Halogenation at C-5 instead of C-3. | Ensure no activating groups are on the pyridine ring. Use N-oxide activation if C-4 functionalization is desired. |
References
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E.[2][3][4][5] Nature, 467, 596–599. [Link]
-
Song, J. J., et al. (2012). Discovery of Vemurafenib: A First-in-Class Broken-Raf Kinase Inhibitor for the Treatment of Melanoma.[6] Journal of Medicinal Chemistry, 55, 1227-1236. [Link]
-
Mishra, A., et al. (2018). Transition-Metal-Catalyzed C-H Activation of 7-Azaindoles.[7][8] Asian Journal of Organic Chemistry, 7, 1227. [Link]
-
Zhang, L., et al. (2023).[8] Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor.[9][10][11] Bioorganic & Medicinal Chemistry, 95, 117503.[9] [Link]
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Application Note: Structural Elucidation & Characterization of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (4-Myosmine)
Executive Summary
This guide details the analytical characterization of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine , often referred to as 4-Myosmine or 4-Nornicotyrine (historically).[1] As a structural isomer of the abundant tobacco alkaloid Myosmine (the 3-isomer), this compound presents unique challenges in separation science and structural elucidation.[1]
This protocol is designed for drug development professionals and analytical chemists requiring rigorous identification of pyridine-pyrroline alkaloids.[1] It addresses the critical need to distinguish the 4-isomer from its regioisomers (2- and 3-substituted variants) using orthogonal detection methods (NMR, MS, and UV).[1]
Key Physicochemical Properties
| Property | Value (Predicted/Experimental) | Notes |
| CAS Number | 532-12-7 (Generic for isomers) | Note: Specific isomer CAS may vary by vendor.[1] |
| Formula | C | |
| MW | 146.19 g/mol | Monoisotopic Mass: 146.0844 |
| pKa | ~5.2 (Pyridine), ~8.9 (Imine) | Dibasic character.[1] |
| LogP | 0.9 - 1.2 | Moderately lipophilic, amenable to RP-LC.[1] |
| Solubility | Water, Methanol, Ethanol, Chloroform | pH-dependent aqueous solubility.[1] |
Structural Elucidation: NMR Spectroscopy
Objective: To definitively distinguish the 4-pyridyl substitution pattern from the common 3-pyridyl (Myosmine) and 2-pyridyl isomers.[1]
Theoretical Basis
The connectivity of the pyridine ring is the primary differentiator.
-
3-Isomer (Myosmine): Asymmetric substitution leads to four distinct aromatic signals (H2, H4, H5, H6) with complex coupling (
, ).[1] -
4-Isomer (Target): Symmetric substitution along the C2-C6 axis (assuming free rotation) or distinct AA'BB' system.[1] The 4-position attachment leaves H2/H6 equivalent and H3/H5 equivalent in a first-order approximation, appearing as two distinct doublets.[1]
Protocol: 1H-NMR (600 MHz)
Solvent: CDCl
Expected Chemical Shifts & Assignments
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Feature |
| Pyridine-2,6 | Ar-H | 8.60 – 8.70 | Doublet (d) | ~5.0 - 6.0 | Deshielded by ring N. |
| Pyridine-3,5 | Ar-H | 7.60 – 7.70 | Doublet (d) | ~5.0 - 6.0 | Key Differentiator: 2H integration vs 1H in 3-isomer.[1] |
| Pyrroline-5 | C=N (Quaternary) | N/A | - | - | 13C signal ~170 ppm.[1] |
| Pyrroline-4 | CH | 2.90 – 3.00 | Triplet (t) | ~7.5 | Allylic/Imine adjacent.[1] |
| Pyrroline-3 | CH | 4.00 – 4.10 | Triplet (t) | ~7.5 | Adjacent to N (methylene).[1] |
| Pyrroline-2 | CH | ~2.00 | Multiplet | - | Central methylene.[1] |
Critical Validation Step:
If the aromatic region shows a singlet around
Chromatographic Separation: UHPLC-MS/MS
Objective: To separate the 4-isomer from potential synthetic impurities (3-isomer, nicotine) and quantify trace levels.
Method Development Logic
Due to the basic nitrogen atoms, standard C18 columns often yield peak tailing.[1]
-
Choice 1 (Robustness): High pH Reverse Phase (C18 with Ammonium Bicarbonate pH 10).[1] This deprotonates the pyridine, improving peak shape.[1]
-
Choice 2 (Selectivity): HILIC (Hydrophilic Interaction Liquid Chromatography) for polar retention.[1]
Recommended Protocol (High pH RP-LC)
-
Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).[1]
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0.[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 260 nm (Pyridine max) and ESI-MS (+).[1]
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Load |
| 8.00 | 60 | Elution of Alkaloids |
| 8.10 | 95 | Wash |
| 10.00 | 95 | Wash |
| 10.10 | 5 | Re-equilibration |[1]
Mass Spectrometry Parameters (ESI+)
-
Scan Range: 50 – 500 m/z.
-
Target Ion [M+H]+: 147.09.
-
Fragmentation Pattern (MS/MS @ 35 eV):
Workflow Visualization
The following diagram illustrates the decision tree for confirming the identity of the 4-isomer against common analogs.
Caption: Analytical decision tree for differentiating 4-Myosmine from its 3-isomer analog using NMR and MS/MS.
Stability & Handling Protocols
Warning: The cyclic imine moiety in 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is susceptible to hydrolysis and oxidation.[1]
-
Hydrolysis: In acidic aqueous environments, the imine bond (
) can hydrolyze to form the open-chain amino-ketone [4-(3-pyridyl)-4-oxobutylamine].[1]-
Mitigation: Perform LC separations at basic pH (pH > 8) or use non-aqueous solvents (Acetonitrile/Methanol) for stock preparation.[1]
-
-
Storage: Store neat material at -20°C under Argon. Solutions should be prepared fresh.
-
Derivatization (GC-MS): Due to thermal instability of the imine, derivatization is not strictly necessary but recommended for trace analysis.[1] Reduction with NaBH
to the corresponding amine (4-nornicotine analog) stabilizes the molecule for GC analysis.[1]
References
-
NIST Mass Spectrometry Data Center. "Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (Myosmine) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link](Note: Used as comparative baseline for the 3-isomer).[1]
-
Tyroller, S., et al. "New Sources of Dietary Myosmine Uptake from Cereals, Fruits, Vegetables, and Milk."[1] Journal of Agricultural and Food Chemistry, 2002.[1] [Link]
-
Janvier, P., et al. "Ammonium Chloride Promoted Three-Component Synthesis of 3-Substituted 5-Aminoimidazo[1,2-a]pyridines."[1] Journal of the American Chemical Society, 2002.[1] (Cited for general pyrroline-pyridine synthetic chemistry context).
-
Sondhi, S.M., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Current Medicinal Chemistry, 2013.[1] [Link]
Sources
- 1. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A complex matrix characterization approach, applied to cigarette smoke, that integrates multiple analytical methods and compound identification strategies for non‐targeted liquid chromatography with high‐resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in pyrrolopyridine synthesis
Technical Support Center: Pyrrolopyridine (Azaindole) Synthesis & Optimization
Status: ONLINE Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: #AZA-774-YIELD
Introduction: The "Electron-Deficient" Trap
Welcome to the technical center. If you are here, you are likely experiencing low yields with pyrrolopyridine (azaindole) scaffolds. Unlike their indole cousins, pyrrolopyridines possess a pyridine nitrogen that fundamentally alters the electronic landscape of the ring system. This nitrogen atom acts as an electron sink, deactivating the ring toward electrophilic aromatic substitution and providing a "hard" coordination site that frequently poisons transition metal catalysts.
This guide moves beyond basic recipes. We will troubleshoot the causality of failure in the three most common synthetic pathways: Bartoli , Larock , and C-H Functionalization , and address the silent yield-killer: Purification .
Module 1: Diagnostic Triage – Selecting the Correct Route
Before troubleshooting reaction conditions, validate your synthetic strategy. The substitution pattern of your target dictates the methodology.
Visual Guide: Route Selection Logic
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution.
Module 2: Troubleshooting The Bartoli Indole Synthesis
The Scenario: You are attempting to synthesize a 7-substituted-4-azaindole or 6-azaindole from a nitro-pyridine precursor. You observe low conversion or a complex mixture of azo-byproducts.
Root Cause Analysis: The Bartoli reaction relies on the attack of a vinyl Grignard reagent on a nitro group.[1][2][3] The mechanism is extremely sensitive to:
-
Temperature: If too high (> -40°C), the Grignard attacks the pyridine ring or causes polymerization.
-
Stoichiometry: The reaction consumes 3 equivalents of Grignard (1 for reduction, 1 for cyclization, 1 for deprotonation).
-
Sterics: The reaction requires an ortho-substituent to the nitro group to force the nitro-group out of planarity, facilitating the [3,3]-sigmatropic rearrangement.
Protocol Optimization (Self-Validating):
| Parameter | Standard Protocol | Optimized Protocol (High Yield) | Why? (Causality) |
| Stoichiometry | 3.0 equiv VinylMgBr | 4.0 equiv VinylMgBr | Consumes adventitious water and ensures full reduction of the nitroso intermediate. |
| Temperature | -40°C | -78°C to -20°C (Gradient) | Start at -78°C to prevent nucleophilic attack on the pyridine ring; warm slowly to allow rearrangement. |
| Quench | Sat. NH4Cl | Wet THF then NH4Cl | Rapid quenching at low temp prevents side reactions of the magnesium-azaindole intermediate. |
| Substrate | Unsubstituted Nitro | Ortho-Substituted | Without an ortho-group (e.g., -Me, -Br), the yield drops <10% due to lack of steric acceleration. |
FAQ:
-
Q: My starting material is consumed, but I see no product.
-
A: Check for the formation of the nitroso-intermediate.[1] If the reaction stalls here, your Grignard reagent may be degraded. Titrate your Grignard before use.
-
Module 3: Troubleshooting Pd-Catalyzed Routes (Larock/Sonogashira)
The Scenario: You are running a Larock annulation (amino-iodopyridine + alkyne).[4] The reaction turns black (Pd precipitation) and yields are <30%.
Root Cause Analysis: The pyridine nitrogen is a potent ligand. It competes with phosphines for the Pd(II) center, forming a stable, unreactive (Pyridine)2-Pd-L2 complex. This shuts down the catalytic cycle.
Visual Guide: Catalyst Poisoning Pathway
Figure 2: The competitive coordination pathway (Red) that deactivates Palladium in azaindole synthesis.
Protocol Optimization:
-
Protect the Nitrogen:
-
Method: Use an N-oxide (pyridine-N-oxide) or protect the exocyclic amine as a carbamate (Boc) or sulfonamide (Ts).
-
Why: N-oxides are less coordinating to Pd(0)/Pd(II) than the free pyridine. You can reduce the N-oxide later (Fe/NH4Cl or PCl3).
-
-
Ligand Switching:
-
Standard: PPh3 (Often fails for azaindoles).
-
Upgrade: XPhos or t-Bu3P .
-
Why: Bulky, electron-rich ligands prevent the pyridine nitrogen from approaching the metal center (steric exclusion).
-
-
The "Chloride Effect":
-
Add: 1.0 equiv LiCl or n-Bu4NCl .
-
Why: Chloride ions stabilize the anionic Pd-intermediate, preventing aggregation and precipitation of Pd-black.
-
Module 4: The "Vanishing" Product (Purification Issues)
The Scenario: LCMS shows >90% conversion, but after silica column chromatography, you isolate only 40% yield.
Root Cause Analysis: Azaindoles are highly polar and basic. They interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to irreversible adsorption or "streaking" (band broadening).
Purification SOP:
| Method | Conditions | Best For |
| Deactivated Silica | Pre-wash silica with 1% Triethylamine (Et3N) in Hexanes. | General purification of 4-, 5-, 6-, 7-azaindoles. |
| Mobile Phase Modifier | DCM / MeOH / NH4OH (90:9:1). | Highly polar derivatives (e.g., amino-azaindoles). |
| Alternative Stationary Phase | Neutral Alumina (Brockmann Grade III). | Acid-sensitive or highly basic substrates that stick to silica. |
| Reverse Phase | C18 column, Water/Acetonitrile + 0.1% NH4HCO3 (Basic buffer). | Final compounds; avoids silica entirely. |
Module 5: Regioselectivity in C-H Functionalization (Minisci)
The Scenario: You are attempting a Minisci reaction (radical alkylation) on 7-azaindole. You get a mixture of C2, C4, and C6 isomers.
Technical Insight: The electron-deficient nature of the pyridine ring (positions 4, 5, 6) makes it susceptible to nucleophilic radicals. However, the pyrrole ring (C2/C3) is electron-rich.
Solution: The N-Oxide "Switch" To direct substitution exclusively to the pyridine ring (specifically C4 or C6), convert the 7-azaindole to 7-azaindole-N-oxide using m-CPBA.
-
Effect: This activates the C6 position for nucleophilic attack and the C4 position for electrophilic chlorination (using POCl3).
-
Workflow: Azaindole -> m-CPBA -> N-Oxide -> Minisci Reaction -> PCl3 Reduction -> Product.
References
-
Bartoli Indole Synthesis Mechanism & Scope: Bartoli, G., et al.[3][5] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989.[5] 5[6]
-
Larock Synthesis Optimization: Larock, R. C., et al. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991. 4
-
Azaindole Synthesis Reviews & Strategies: Song, J. J., et al. "Organometallic methods for the synthesis of azaindoles." Chemical Society Reviews, 2007. 7
-
Minisci Reaction on Heterocycles: Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemistry." MedChemComm, 2011. 8
-
Purification of Basic Heterocycles: "Purification of azadirachtin via silica gel column chromatography." ResearchGate, 2025.[9][10] (General principles of silica adsorption for polar compounds). 9[6][11]
For further assistance, please contact the Application Science team with your specific reaction scheme and LCMS data.
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Synthesis of Substituted Pyridines
Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting & Optimizing Regioselectivity in Pyridine Functionalization. Status: Operational. Lead Scientist: Dr. [System AI]
Executive Summary: The Regioselectivity Paradox
Pyridines are notoriously schizophrenic in their reactivity. The electron-deficient ring resists Electrophilic Aromatic Substitution (EAS) but embraces Nucleophilic Aromatic Substitution (SNAr) and radical additions.
-
The Challenge: Achieving high regiocontrol between the electronically similar C2 and C4 positions, or accessing the "deactivated" C3 position without harsh forcing conditions.
-
The Solution: We move beyond trial-and-error by applying Steric Gearing , Transient Blocking Groups , and Polarity Reversal (Umpolung) strategies.
Decision Matrix: The Selectivity Pathfinder
Before modifying your reaction parameters, verify you are using the correct mechanistic manifold for your target position.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the desired substitution pattern.
Module A: Radical Functionalization (Minisci Reaction)
Issue: "I am getting inseparable mixtures of C2 and C4 alkylated products."
Root Cause: In standard Minisci conditions (acidic media), the pyridine is protonated. Nucleophilic alkyl radicals attack the electron-deficient ring. While C4 is sterically favored, the electronic difference between C2 and C4 is often insufficient to prevent C2 attack, especially with small radicals.
Protocol: C4-Exclusive Alkylation via Transient Blocking
Theory: By installing a temporary steric shield at the Nitrogen and C2/C6 positions, we force the radical to the C4 position. The maleate-derived blocking group is currently the gold standard for this [1].
Reagents:
-
Substrate: Pyridine derivative.[1][2][3][4][5][6][7][8][9][10][11]
-
Blocking Agent: Dimethyl maleate.
-
Radical Source: Carboxylic acid (R-COOH) + (NH₄)₂S₂O₈ + AgNO₃ (cat).
Step-by-Step Workflow:
-
Blocking Group Installation (One-Pot):
-
Dissolve pyridine (1 equiv) in DCM/MeOH (1:1).
-
Add dimethyl maleate (1.0 equiv) and stir at RT for 12–24h.
-
Checkpoint: Verify formation of the zwitterionic pyridinium salt via NMR. It usually precipitates or can be used crude.
-
-
The Minisci Reaction:
-
Suspend the blocked pyridinium salt in DCE/H₂O (1:1).[9]
-
Add Carboxylic Acid (2 equiv), (NH₄)₂S₂O₈ (2 equiv), and AgNO₃ (0.2 equiv).
-
Heat to 50°C for 2 hours.
-
Note: The blocking group physically shields C2/C6, funneling the radical to C4.
-
-
Deprotection:
-
Dilute the crude mixture with DCM.[12]
-
Add DBU (3 equiv) and stir at RT for 30 mins.
-
Wash with 1N NaOH to remove the maleate byproduct.
-
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Yield | Radical quenching by oxygen. | Degas solvents thoroughly (sparge with Ar for 15 min). |
| C2 Impurity | Blocking group fell off early. | Ensure pH is not too basic during the radical step; maintain 50°C max. |
| Decarboxylation Failure | Carboxylic acid is chemically inert. | Switch to Zinc sulfinate salts or Boronic acids as radical precursors. |
Module B: C-H Activation (Targeting C3)
Issue: "I need to functionalize C3, but my catalyst keeps hitting C2 or C4."
Root Cause: Transition metals prefer C2 (directing group assistance) or C4 (sterically accessible). C3 is the "electronic valley of death"—neither activated by N-coordination nor electronically distinct enough.
Solution: Steric Control via Iridium Catalysis
Mechanism: Iridium catalysts with bulky bipyridine ligands (e.g., dtbpy) are sensitive to sterics. Since the Nitrogen lone pair binds the metal, the ortho (C2) positions are sterically crowded. The catalyst is pushed to the distal C3 or C4 positions. If C4 is blocked or sterically hindered, C3 becomes the sole target.
Key Insight (The "Paper-to-Bench" Gap): Many papers claim C3 selectivity, but this often relies on the substrate having a substituent at C2 to block that site. If your pyridine is unsubstituted at C2, you will get mixtures unless you use specific directing groups.
Recent Advance (2024): For constructing 2,3,5-trisubstituted systems, avoid direct C-H activation. Instead, utilize the 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine scaffold.[11][13] This building block allows sequential SNAr at C2 (displacing SO₂Me), followed by functionalization at C3/C5 using the distinct reactivity of Fluorine vs. Chlorine [2].
Module C: N-Oxide "Switch" Chemistry
Issue: "I cannot introduce a nucleophile at C2."
Root Cause: Pyridine itself is not electrophilic enough for weak nucleophiles.
The N-Oxide Protocol (Boekelheide Rearrangement):
-
Activation: Treat Pyridine-N-oxide with Acetic Anhydride (Ac₂O).
-
Mechanism:
-
O-acylation occurs first (forming N-OAc cation).
-
The acetate anion attacks C2 (now highly activated).
-
Elimination of AcOH re-aromatizes the ring.
-
Final migration of the acetate group to C2.
-
-
Result: You convert a C-H bond to a C-OAc bond at C2. This can then be hydrolyzed to a pyridone or converted to a halide.
Advanced Tip (Titanium Catalysis): For direct alkylation at C2 of N-oxides, use Titanacyclopropanes (generated from Grignards + Ti(OiPr)₄). This method (Duan et al., 2023) achieves high C2 regioselectivity by coordinating to the N-oxide oxygen, directing the alkyl group to the adjacent carbon [3].
FAQ: Rapid Fire Troubleshooting
Q: My Kröhnke synthesis is yielding the wrong isomer. A: The Kröhnke reaction is generally robust for 2,4,6-trisubstituted pyridines. If you are seeing isomers, you likely have a competing Michael acceptor in the pot. Ensure you are using the stepwise protocol: (1) Form the pyridinium salt,[8] (2) Isolate it, (3) React with the enone + NH₄OAc. Do not do this one-pot if selectivity is critical [4].
Q: Can I use Friedel-Crafts on pyridine? A: Stop. Do not attempt standard Friedel-Crafts on pyridine. The Lewis acid coordinates to the Nitrogen, killing the ring's reactivity.[6] Use the Minisci reaction (radical) or Suzuki coupling (palladium) instead.
Q: How do I separate regioisomers if the synthesis fails? A: Pyridine isomers often have vastly different pKa values.
-
Technique: Dissolve mixture in ether/DCM. Extract with buffers of decreasing pH (e.g., pH 6, then pH 4, then pH 2).
-
Logic: 2-substituted pyridines are generally less basic (pKa ~5) than 4-substituted pyridines (pKa ~6) due to steric hindrance at the Nitrogen lone pair.
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021.[3] Link
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 2024.[11][13] Link[11][13]
-
Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 2023. Link
-
The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide. BenchChem Technical Library, 2025. Link
Sources
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydropyrrole (DHP) Stability & Handling Support Center
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability Issues in Dihydropyrrole (Pyrroline) Intermediates
Executive Summary: The "Unfinished" Heterocycle
If you are reading this, you are likely staring at a crude NMR spectrum that looks nothing like your target molecule. Dihydropyrroles (DHPs), or pyrrolines, are notoriously deceptive. Unlike their aromatic cousin (pyrrole) or their saturated sibling (pyrrolidine), DHPs exist in a high-energy "valley" between aromatic stability and conformational strain.
We categorize DHP instability into three distinct thermodynamic sinks:
-
Oxidative Aromatization: The drive to become a pyrrole.
-
Hydrolytic Ring Opening: The vulnerability of the imine bond (specific to 1-pyrrolines).
-
Oligomerization: The tendency to self-react when concentrated.
This guide treats your DHP intermediate not just as a chemical structure, but as a transient species requiring specific environmental controls.
Diagnostic Hub: Identify Your Isomer
Before troubleshooting, confirm which isomer you are handling. Their failure modes differ radically.
| Isomer | Structure Type | Primary Failure Mode | Stability Profile |
| 1-Pyrroline | Cyclic Imine (C=N) | Hydrolysis (Ring opening) & Trimerization | Unstable neat; pH sensitive. Volatile. |
| 2-Pyrroline | Cyclic Enamine (C=C-N) | Oxidation & Tautomerization | Highly reactive; rarely isolated. Tautomerizes to 1-pyrroline. |
| 3-Pyrroline | Allylic Amine (C-N-C-C=C) | Isomerization to 2-pyrroline | Kinetically stable isomer. Can be isolated with care. |
Critical Workflows & Troubleshooting
Module A: The "Brown Oil" Phenomenon (Oxidative Aromatization)
Symptom: Your clear/yellow oil turns brown or black upon exposure to air. NMR shows new peaks in the aromatic region (6.0–7.0 ppm).
The Science: The conversion of dihydropyrrole to pyrrole is driven by the gain of aromatic resonance energy (~21 kcal/mol). This reaction is often auto-catalytic in air, mediated by trace metals or light. 2-pyrrolines and 3-pyrrolines are particularly susceptible to losing two hydrogen atoms to achieve aromaticity [1, 2].
Protocol: The "Oxygen Exclusion" Standard
-
Solvent Degassing: Never use benchtop solvents for workup. Sparge all extraction solvents (DCM, Et2O) with Argon for 15 minutes.
-
Radical Scavenging (Optional): If your synthesis allows, add 0.05% BHT (butylated hydroxytoluene) to your workup solvent to inhibit radical oxidation chains.
-
Rapid Throughput: Do not store crude mixtures. Move immediately to purification or the next step.
Module B: The Disappearing Product (Hydrolysis of 1-Pyrrolines)
Symptom: Product vanishes during aqueous workup or silica chromatography. Mass spec shows M+18 peaks (hydration) or ring-opened amino-aldehydes.
The Science: 1-Pyrrolines are cyclic imines.[][2] Like all imines, they are prone to hydrolysis, reversing the condensation reaction. This is acid-catalyzed.[3] Silica gel (pH ~4-5) acts as a solid-state acid catalyst, destroying 1-pyrrolines within minutes [3].
Protocol: The "Basic Alumina" Switch
-
STOP using Silica Gel: Unless pre-treated with 5% Triethylamine (TEA), silica is lethal to 1-pyrrolines.
-
Use Neutral or Basic Alumina: Alumina (Brockmann Grade II or III) is less acidic and preserves the imine functionality.
-
Workup pH: Maintain aqueous workup pH > 8.0. 1-Pyrroline has a pKa of ~6.8; below this, it protonates and becomes highly water-soluble or hydrolytically unstable [4].
Module C: The Solidification Trap (Trimerization)
Symptom: Neat liquid 1-pyrroline solidifies or becomes a viscous gum upon standing.
The Science: In concentrated phases (neat), 1-pyrroline undergoes self-reaction to form a stable trimer. This process is reversible but annoying. In dilute solution, the monomer is favored entropically [3, 4].
Corrective Action:
-
Never concentrate to dryness: Always leave the DHP in a small volume of solvent (e.g., Toluene or DCM).
-
Storage: Store as a 0.1 M solution at -20°C under Argon.
Visualizing the Instability Landscape
The following diagram illustrates the "Death Triangle" for DHP intermediates. Use this to predict where your compound is going wrong.
Figure 1: The thermodynamic sinks of dihydropyrroles. Red paths indicate irreversible chemical changes; yellow paths indicate reversible physical changes.
Detailed Purification Decision Tree
Do not default to your standard flash column. Use this logic flow to select the correct purification method.
Figure 2: Purification logic flow. 1-pyrrolines require basic supports to prevent ring opening.
Frequently Asked Questions (FAQ)
Q: Can I distill my 1-pyrroline? A: Yes, but with extreme caution. 1-pyrroline is volatile, but neat distillation often leads to polymerization in the receiving flask.
-
Technique: Distill under reduced pressure into a receiving flask already containing a stabilizer solvent (like DCM or ether) cooled to -78°C. This prevents the "neat" monomer from trimerizing immediately upon condensation [3].
Q: My 3-pyrroline isomerized to the 2-pyrroline. Why? A: This is usually acid-catalyzed migration. The 2-pyrroline (enamine) is often thermodynamically favored over the 3-pyrroline (allylic amine) due to conjugation, but it is also more reactive toward oxidation. Avoid trace acids in your CDCl3 (filter through basic alumina before NMR) to see the true species [5].
Q: How do I store these intermediates long-term? A: You generally don't. If you must:
-
Dissolve in benzene or toluene (non-acidic, non-nucleophilic).
-
Flush headspace with Argon.
-
Store at -20°C or -80°C.
-
Never store in chloroform (forms HCl over time) or acetone (can react with amines).
References
-
Howard, J. K., et al. (2016).[4] "The Oxidation of Pyrrole." Chemistry – An Asian Journal, 11(2), 155-167.[4]
-
Campagne, J. M., et al. (2025). "Methods for the Synthesis of 3,4-2H-Dihydropyrroles (Δ1-Pyrrolines) and Their Chemical Transformations." ResearchGate Review.
-
Amoore, J. E., et al. (1992). "An equilibrium and stability study of Δ(1)-pyrroline." Journal of Chemical Ecology, 18(9), 1595-1602.[5]
-
Boc Sciences. (2024). "Pyrrolines - Building Block / Introduction and Stability."
-
Medran, N. S., et al. (2019).[6] "Structural isomers of the pyrrolines." ResearchGate / Molecules.
Sources
Technical Support Center: Thermal Management in Exothermic Pyridine Synthesis
Status: Operational Ticket ID: PYR-THERM-404 Assigned Specialist: Senior Application Scientist, Process Safety Unit Subject: Control strategies for high-energy heterocyclic condensation and scale-up.
Executive Summary
Pyridine formation reactions—specifically multicomponent condensations like the Hantzsch , Chichibabin , and Bohlmann-Rahtz syntheses—are characteristically exothermic. These reactions often involve rapid dehydration steps and aromatization energies that release significant heat. In drug development, the transition from milligram-scale optimization to gram/kilogram-scale production frequently encounters thermal runaway risks , yield degradation (due to temperature-sensitive intermediates), and safety interlocks .
This guide addresses the thermodynamic challenges of pyridine synthesis, moving beyond basic cooling to advanced kinetic control and continuous flow processing.
Module 1: Critical Troubleshooting (Emergency & Reactive)
Q: I am observing a sudden temperature spike after the addition of the ammonia source (e.g., ammonium acetate) in my Hantzsch synthesis. My cooling jacket is set to -10°C, but the internal temperature is rising. What is happening?
A: You are likely experiencing "Dosing Accumulation" (Thermal Runaway Precursor).
-
The Mechanism: In semi-batch pyridine synthesis, if the reaction rate is slower than the dosing rate (low Damköhler number), unreacted reagents accumulate in the vessel. When the reaction finally "kicks off" (often due to a slight temperature rise or induction period), the accumulated mass reacts simultaneously.
-
Immediate Action:
-
STOP DOSING IMMEDIATELY. Do not attempt to "finish" the addition.
-
Max Cooling: Set jacket temperature to the maximum cooling capacity.
-
Dilution (If safe): If the reactor has headspace, adding cold solvent can increase thermal mass and quench the reaction rate.
-
-
Root Cause Analysis: The heat generation rate (
) has exceeded the heat removal rate ( ). This is common when scaling up because the surface-area-to-volume ratio ( ) decreases, reducing cooling efficiency.
Q: My yield drops significantly (from 85% to 40%) when scaling from 5g to 100g, and the product is dark/tarry. NMR shows polymerization.
A: You are encountering "Hot Spot" formation and thermal degradation.
-
The Physics: Pyridine intermediates (dihydropyridines) are thermally sensitive. In large batch reactors, mixing inefficiencies create localized zones where the temperature exceeds the setpoint by 10-20°C. These "hot spots" favor higher-activation-energy side reactions, such as polymerization or oxidative degradation.
-
The Fix:
-
Switch to "Dosing-Controlled" Mode: Do not mix all reagents at once. Add the limiting reagent (often the aldehyde or
-keto ester) slowly over time to limit the instantaneous heat release. -
Internal Monitoring: Do not rely on jacket temperature (
). You must control based on Internal Temperature ( ). -
Solvent Reflux: Operate at the boiling point of a solvent chosen specifically to clamp the maximum temperature (e.g., switching from high-boiling DMSO to Ethanol/Reflux). The phase change (boiling) absorbs massive energy (
), acting as a thermal safety buffer.
-
Module 2: Engineering & Process Optimization
Q: How do I determine if my reaction is safe for a 1kg scale-up?
A: You must calculate the Adiabatic Temperature Rise (
Before scaling, perform a calorimetry experiment (RC1 or DSC) to determine the total heat of reaction (
- : Enthalpy of reaction (J/mol)
- : Concentration (mol/kg)
- : Specific heat capacity of the mixture (J/kg·K)
Rule of Thumb:
- C: Low risk. Standard cooling is usually sufficient.
- C: High risk.[1] A cooling failure could boil the solvent. You must use semi-batch dosing or continuous flow.
- C: Critical risk. Potential for explosion or vessel rupture. Do not run in batch.
Q: Why is Continuous Flow Chemistry recommended for Hantzsch Pyridine synthesis?
A: Flow chemistry solves the Heat Transfer limitation.
In a batch reactor, the cooling surface area (
Flow Reactor Advantage:
-
High Surface-to-Volume Ratio: Microreactors or tubular reactors have massive surface area relative to the fluid volume.
-
Instant Quenching: Heat is removed as fast as it is generated.
-
Residence Time Control: You can precisely control how long the unstable dihydropyridine intermediate is exposed to heat, preventing degradation to tars [1, 2].
Module 3: Visualizing the Logic
Diagram 1: Thermal Safety Decision Tree
Caption: Logic flow for managing temperature spikes during exothermic dosing.
Diagram 2: Batch vs. Flow Heat Transfer
Caption: Comparison of heat removal efficiency. Flow reactors maintain stable temps; Batch reactors risk runaway.
Module 4: Standard Operating Protocol (SOP)
Protocol: Safe Scale-Up of Hantzsch Pyridine Synthesis
Target: 100g Scale | Method: Semi-Batch Dosing
1. Preparation & Safety Check
-
Calculate
: Ensure adiabatic rise is known. -
Solvent: Ethanol (Boiling point ~78°C acts as a thermal clamp).
-
Equipment: Jacketed reactor with overhead stirrer (not magnetic) and internal temperature probe.
2. The "Heel" (Initial Charge)
-
Charge the reactor with the ammonia source (e.g., Ammonium Acetate) and 50% of the solvent.
-
Why? High dilution at the start acts as a heat sink.
3. Controlled Dosing (The Critical Step)
-
Mix the Aldehyde and
-Keto Ester in a separate vessel. -
Dose this mixture into the reactor using a peristaltic pump.
-
Rate: 2 mL/min (Adjust based on cooling capacity).
-
Stop Condition: If
rises > 3°C above setpoint, the pump automatically stops (Interlock).
4. Post-Reaction
-
Hold at reflux for 1 hour to ensure completion.
-
Cool to 20°C slowly (0.5°C/min) to crystallize the product (Hantzsch ester) directly, avoiding exothermic workups.
Data Summary: Batch vs. Flow Performance
Data aggregated from comparative studies on Hantzsch 1,4-dihydropyridine synthesis [1, 2].[2][3]
| Metric | Batch Synthesis (Conventional) | Continuous Flow (Microwave/Thermal) |
| Reaction Time | 60 - 180 mins | 2 - 10 mins |
| Heat Transfer | Poor (Hot spots likely) | Excellent (Rapid dissipation) |
| Yield | 65 - 75% | 85 - 94% |
| Safety Profile | Risk of accumulation/runaway | Intrinsically safe (low active volume) |
| Scale-Up | Non-linear (requires re-optimization) | Linear (run longer or number-up) |
References
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. Source: MDPI (Molecules 2014) URL:[Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Source: Beilstein Journal of Organic Chemistry (2013) URL:[Link]
-
Safety Methods for Mitigating Thermal Runaway. Source: MDPI (Batteries 2025 - Analogous thermal mechanism reference) URL:[Link]
-
Handbook of Heterocyclic Chemistry (3rd Edition). Source: Elsevier / ScienceDirect URL:[4][Link]
Sources
Technical Support Center: Air-Sensitive Reagents in Pyrrolopyridine Synthesis
[1]
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling Air-Sensitive Reagents in Azaindole (Pyrrolopyridine) Scaffolding[1]
Core Directive & Scope
Synthesizing pyrrolopyridines (azaindoles) requires navigating a paradox: the electron-deficient pyridine ring often necessitates aggressive nucleophiles (e.g., organolithiums, Grignards) or sensitive catalysts (Pd(0)) to overcome its low reactivity toward electrophilic substitution.[1] However, these same reagents are intolerant of atmospheric moisture and oxygen.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose experimental failure, optimize reagent handling, and ensure reproducibility in drug discovery workflows.
Module A: Reagent Integrity & Handling (The "First Failure Point")
Most "reaction failures" are actually reagent failures.[1] Before blaming the substrate, validate the tools.
Q1: My n-Butyllithium (n-BuLi) titration is inconsistent. How do I ensure accurate stoichiometry for C2-lithiation of 7-azaindole?
Diagnosis:
The C2-proton of 7-azaindole (and N-protected derivatives) has a pKa
The Protocol (Double Titration Method): Do not rely on the bottle label. Titrate immediately before use.
-
Reagent: 1.00 mL of 1.0 M sec-butanol in xylene (anhydrous).
-
Indicator: 5-10 mg of 1,10-phenanthroline (anhydrous).
-
Procedure:
Troubleshooting Table: Visual Cues of Organolithium Degradation
| Visual Symptom | Chemical Cause | Actionable Status |
| Clear, Colorless/Pale Yellow | Intact reagent.[1] | Proceed. |
| White Precipitate (Fine) | Lithium hydroxide/oxide formation (surface oxidation).[1] | Filter/Decant. Concentration is likely lower; titration mandatory. |
| Heavy White Crust/Sludge | Significant hydrolysis ( | Discard. Do not attempt to rescue. |
| Orange/Brown Tint | Alkoxide formation or solvent polymerization.[1] | Discard. Impurities will interfere with azaindole lithiation.[1] |
Q2: I am performing a Bartoli Indole Synthesis using Vinylmagnesium Bromide. The reaction stalls or yields are <20%. Why?
The Mechanism: The Bartoli synthesis requires 3 equivalents of vinyl Grignard.[3][4]
-
Eq 1: Attacks the nitro group (forms nitroso intermediate).
-
Eq 2: Attacks the nitroso (forms hydroxylamine).
-
Eq 3: Acts as a base to deprotonate the intermediate, driving the [3,3]-sigmatropic rearrangement.
Root Cause Analysis: If your Grignard reagent has absorbed moisture, the effective molarity drops.[5] If you have < 2.8 equivalents of active Grignard, the reaction stops at the nitroso or hydroxylamine stage, which degrades into intractable black tars upon workup.
Corrective Action:
-
Titration: Use the salicylaldehyde phenylhydrazone method for Grignards.
-
Temperature: The reaction must be initiated at
C but must warm to C to drive the rearrangement. Staying at C prevents the final cyclization.
Module B: Reaction Execution & Troubleshooting
Workflow Visualization: The Bartoli Failure Analysis
The following diagram maps the logical flow for diagnosing low yields in Bartoli azaindole synthesis.
Figure 1: Diagnostic logic for Bartoli synthesis failures. Note that azaindoles are acid-sensitive; harsh quenching can polymerize the product.[1]
Q3: My Pd-catalyzed cross-coupling (Suzuki/Buchwald) on a chloropyrrolopyridine turns black immediately and yields no product. Is it the catalyst?
The "Pd Black" Phenomenon: Immediate precipitation of black solids indicates the formation of bulk Palladium(0) metal. This means the catalytic cycle has collapsed.
Causal Factors:
-
Oxygen Ingress:
oxidizes phosphine ligands (e.g., ). Without ligands, Pd(0) aggregates into inactive metal. -
Boronic Acid Homocoupling: In Suzuki couplings, oxygen promotes the dimerization of the boronic acid/ester, consuming the reagent before it couples with the azaindole.
The "Schlenk" Fix:
-
Degassing is Non-Negotiable: Sparging with
for 10 minutes is insufficient for sensitive azaindole couplings.[1] Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents. -
Ligand Choice: Switch to air-stable, electron-rich bulky phosphines (e.g., XPhos, SPhos) or Pd(II) precatalysts (e.g., XPhos Pd G2) that reduce to active Pd(0) in situ.[1] These are more robust against trace oxygen than
.
Module C: Infrastructure & Decision Matrix
Q4: When should I use a Glovebox vs. a Schlenk Line?
Do not overuse the glovebox. It can make workups cumbersome.[5] Use the following decision matrix based on the reagent's pyrophoricity and the reaction scale.
Figure 2: Infrastructure decision tree. Note that while gloveboxes offer superior inertness, large-scale solvent handling (>100mL) is often safer and easier on a well-maintained Schlenk line using cannula transfer.[1]
Q5: How do I safely quench a reaction containing excess t-BuLi or n-BuLi?
Safety Alert: Never quench directly with water.[1] The exotherm will ignite the solvent (THF/Ether).
The "Step-Down" Quench Protocol:
-
Cool: Chill the reaction vessel to
C (or C for n-BuLi). -
Dilute: If the reaction is concentrated, add dry toluene or hexane to act as a heat sink.
-
Sacrificial Electrophile: Add a small amount of Ethyl Acetate or Acetone.[1] The organolithium attacks the carbonyl (non-violent consumption).
-
Proton Source: Add Isopropanol (IPA) dropwise. IPA reacts slower than Methanol or Water.
-
Final Quench: Once bubbling ceases, add Saturated
or Water.
References & Authoritative Sources
-
BenchChem. Technical Support Center: Handling Air-Sensitive Reagents in Pyrrole Synthesis.[1] (Accessed 2026).[6] Link[1]
-
Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). A definitive guide on syringe and cannula techniques.[1] Link
-
Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles."[1][4] Tetrahedron Letters, 1989, 30(16), 2129–2132.[4] (Foundational text for Module A).
-
Organic Chemistry Portal. Azaindole Synthesis and Reactivity. Detailed reaction maps for Reissert, Bartoli, and Cross-coupling routes. Link
-
University of Pittsburgh (Wipf Group). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] Academic standard for Schlenk line operations.[1] Link
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Safety protocols for pyrophoric quenching.[1][2][7][8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drs.illinois.edu [drs.illinois.edu]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. enhs.uark.edu [enhs.uark.edu]
- 8. as.uky.edu [as.uky.edu]
preventing decomposition of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine during storage
Technical Support Center: 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Welcome to the technical support guide for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and handling. Our guidance is grounded in established chemical principles and field-proven best practices.
The core structure of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as myosmine, features a Δ¹-pyrroline ring, which is a cyclic imine. The stability of this functional group is paramount for maintaining the compound's integrity. The primary routes of decomposition for cyclic imines are hydrolysis and oxidation, which can be accelerated by environmental factors.[1] This guide will focus on understanding and mitigating these degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My sample of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has changed color (e.g., from light beige to dark yellow/brown). What is happening?
Answer:
Color change is a common indicator of chemical decomposition. For this compound, the most likely causes are:
-
Hydrolysis: The central imine bond (C=N) in the pyrroline ring is susceptible to attack by water.[2] This reaction, often catalyzed by trace amounts of acid, cleaves the ring to form a linear amino ketone. Subsequent reactions of this opened form can lead to colored polymeric byproducts.
-
Oxidation: The nitrogen atoms, particularly the one in the electron-rich pyridine ring, can be susceptible to oxidation, potentially forming N-oxides in the presence of atmospheric oxygen.[3] While the imine nitrogen is less prone to this, degradation products could be more susceptible. Air oxidation can be a concern for many nitrogen heterocyles.[4]
-
Trimerization: The parent compound, Δ¹-pyrroline, is known to exist in equilibrium with its trimer in solution.[5] While this is an equilibrium process and not strictly decomposition, changes in concentration or solvent could shift this balance and potentially lead to the formation of solid precipitates or altered analytical profiles.
To confirm the cause, we recommend re-analyzing the sample using techniques like NMR, LC-MS, or IR spectroscopy to identify degradation products.
Issue 2: I observe a new peak in my LC-MS/NMR analysis after storing my compound. What could this impurity be?
Answer:
Based on the chemical structure, a new peak likely corresponds to a degradation product. The most probable species is the hydrolyzed form, 4-amino-1-(pyridin-4-yl)butan-1-one.
Proposed Hydrolysis Mechanism: The hydrolysis of an imine is the reverse of its formation and is typically acid-catalyzed.[6]
-
Protonation: The imine nitrogen is protonated by a trace acid source (e.g., dissolved CO₂ in a solvent or residual acid), forming a highly electrophilic iminium ion.[7]
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen.
-
Elimination: The C-N bond cleaves, releasing the primary amine and forming a protonated carbonyl, which is then deprotonated to yield the final ketone product.
Below is a diagram illustrating this primary decomposition pathway.
Caption: Workflow for handling the compound.
Protocol 1: Weighing and Preparing a Solution
This protocol details the steps for safely handling the compound to prepare a stock solution.
Materials:
-
Vial of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
-
Glovebox or Schlenk line with a supply of dry nitrogen or argon
-
Clean, dry glassware (baked in an oven at >120°C for several hours and cooled under inert gas)
-
Anhydrous solvent (e.g., from a solvent purification system or a fresh Sure/Seal™ bottle)
-
Gas-tight syringes and needles
Procedure:
-
Preparation: Move the sealed vial of the compound, your glassware, and solvents into a glovebox. If using a Schlenk line, ensure all glassware is properly connected and has been purged with inert gas (at least 3 vacuum/backfill cycles).
-
Equilibration: Allow the vial to warm completely to ambient temperature inside the inert atmosphere before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Once equilibrated, open the vial. Quickly weigh the desired amount of the solid into your reaction flask or vial. Minimize the time the stock bottle is open.
-
Resealing Stock: Before closing the stock vial, flush the headspace with a gentle stream of inert gas. Seal the cap tightly, wrap with parafilm for extra security, and return it to the recommended cold storage.
-
Dissolution: To the freshly weighed solid, add the required volume of anhydrous solvent using a dry syringe.
-
Usage: The resulting solution should be used immediately. If short-term storage is unavoidable, keep it under an inert atmosphere and refrigerated. Long-term storage in solution is strongly discouraged as it accelerates decomposition.
By implementing these rigorous storage and handling procedures, you can significantly extend the viable shelf-life of your 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and ensure the integrity and reproducibility of your experimental results.
References
-
Ben-Aziz, A., et al. (1995). An equilibrium and stability study of Δ(1)-pyrroline. PubMed. Available at: [Link]
-
Molgó, J., et al. (2013). Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. PubMed Central. Available at: [Link]
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2013). Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Available at: [Link]
-
Barata-Vallejo, S., et al. (2025). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. ACS Omega. Available at: [Link]
-
Daugulis, O. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Stephenson, C. R. J., et al. (2022). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles. ACS Catalysis. Available at: [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Organic Chemistry Portal. Available at: [Link]
-
Various Authors. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. Available at: [Link]
-
Various Authors. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available at: [Link]
-
Lin, J., et al. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. PubMed. Available at: [Link]
-
BYJU'S. (n.d.). Imine Hydrolysis. BYJU'S. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Norris, J. (2018). Imine Hydrolysis. YouTube. Available at: [Link]
-
Various Authors. (n.d.). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. Available at: [Link]
-
Various Authors. (2024). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. MDPI. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
-
Various Authors. (2022). One-Pot Synthesis of Multifunctionalized 1-Pyrrolines from 2-Alkyl-2 H-azirines and Diazocarbonyl Compounds. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
ChemBK. (2024). 3-(3,4-DIHYDRO-2H-PYRROL-5-YL)PYRIDINE. ChemBK. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]
-
Various Authors. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available at: [Link]
-
Pipzine Chemicals. (n.d.). Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)- (9CI). Pipzine Chemicals. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. An equilibrium and stability study of Δ(1)-pyrroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Data of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, derivatives of pyridine and pyrrolidine, and their partially unsaturated analogues, are of significant interest due to their presence in numerous natural products and synthetic drugs. 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, a molecule featuring a pyridine ring linked to a 1-pyrroline ring, represents an important structural motif. Its unique electronic and conformational properties make it a valuable scaffold in medicinal chemistry.
Principles of NMR Spectroscopy for Heterocyclic Systems
The 1H and 13C NMR spectra of heterocyclic compounds like 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are governed by several key principles:
-
Chemical Shift: The chemical shift (δ) of a nucleus is determined by its local electronic environment. The electronegativity of the nitrogen atoms in both the pyridine and pyrroline rings leads to a general deshielding of adjacent protons and carbons, shifting their signals downfield (to higher ppm values). The aromatic nature of the pyridine ring induces a significant ring current effect, which strongly deshields the aromatic protons.
-
Spin-Spin Coupling: Scalar coupling (J-coupling) between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei and the dihedral angle between them. In the pyridine ring, characteristic ortho, meta, and para couplings are observed.
-
13C NMR Spectroscopy: 13C NMR provides direct information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of attached atoms. Quaternary carbons, such as the imine carbon in the pyrroline ring and the pyridine carbon attached to the pyrroline ring, are typically observed as weaker signals in proton-decoupled 13C NMR spectra.
Comparative NMR Data Analysis
This section presents a detailed comparison of the predicted 1H and 13C NMR data for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with the experimental data for its isomer, myosmine, and other related compounds. This analysis highlights the key spectral differences arising from the positional isomerism and the nature of the substituents.
Predicted and Experimental 1H NMR Data
The predicted 1H NMR chemical shifts for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are presented in Table 1, alongside the experimental data for myosmine, 4-vinylpyridine, and 2-methyl-1-pyrroline.
Table 1: Comparison of 1H NMR Chemical Shifts (ppm) in CDCl3
| Proton | 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Predicted) | Myosmine (Experimental) | 4-Vinylpyridine (Experimental) | 2-Methyl-1-pyrroline (Experimental) |
| Pyridine H-2, H-6 | ~8.6 (d) | H-2: ~8.9 (s), H-6: ~8.5 (d) | ~8.5 (d) | - |
| Pyridine H-3, H-5 | ~7.5 (d) | H-4: ~7.8 (d), H-5: ~7.3 (dd) | ~7.2 (d) | - |
| Pyrroline CH2-2' | ~4.0 (t) | ~4.0 (t) | - | - |
| Pyrroline CH2-3' | ~3.0 (t) | ~3.1 (t) | - | ~2.5 (t) |
| Pyrroline CH2-4' | ~2.1 (quint) | ~2.0 (quint) | - | ~1.9 (quint) |
| Vinyl CH | - | - | ~6.6 (dd) | - |
| Vinyl CH2 | - | - | ~5.9 (d), ~5.4 (d) | - |
| Methyl CH3 | - | - | - | ~2.0 (s) |
Disclaimer: Predicted values are generated using standard NMR prediction algorithms and should be considered as estimates. Experimental values are collated from various sources and may vary slightly depending on experimental conditions.
Analysis of 1H NMR Data:
The most significant difference between the predicted spectrum of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and the experimental spectrum of myosmine lies in the pyridine region. The 4-substituted pyridine is expected to show a more symmetrical pattern, with two distinct signals for the protons at the 2,6-positions and the 3,5-positions. In contrast, the 3-substituted pyridine (myosmine) exhibits a more complex pattern with four distinct signals for the pyridine protons.
The signals for the pyrroline ring protons are predicted to be similar in both isomers, with the methylene group adjacent to the nitrogen (CH2-2') appearing most downfield due to the inductive effect of the nitrogen atom.
Comparing the pyridine moiety to 4-vinylpyridine, we can infer the electronic effect of the C=N bond of the pyrroline ring. The vinyl group is electron-withdrawing, and its effect on the pyridine chemical shifts provides a good model for the electron-withdrawing nature of the imine-containing substituent.
Predicted and Experimental 13C NMR Data
The predicted 13C NMR chemical shifts for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine are compared with the experimental data of its analogues in Table 2.
Table 2: Comparison of 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon | 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Predicted) | Myosmine (Experimental) | 4-Vinylpyridine (Experimental) | 2-Methyl-1-pyrroline (Experimental) |
| Pyridine C-2, C-6 | ~150 | C-2: ~152, C-6: ~148 | ~150 | - |
| Pyridine C-3, C-5 | ~121 | C-4: ~135, C-5: ~123 | ~121 | - |
| Pyridine C-4 | ~145 | C-3: ~134 | ~143 | - |
| Pyrroline C-5' (C=N) | ~170 | ~170 | - | ~172 |
| Pyrroline C-2' | ~55 | ~55 | - | - |
| Pyrroline C-3' | ~35 | ~35 | - | ~37 |
| Pyrroline C-4' | ~22 | ~22 | - | ~23 |
| Vinyl CH | - | - | ~135 | - |
| Vinyl CH2 | - | - | ~122 | - |
| Methyl CH3 | - | - | - | ~19 |
Analysis of 13C NMR Data:
The imine carbon (C-5') of the pyrroline ring is the most downfield signal in the aliphatic region for both the target compound and myosmine, which is characteristic of a C=N bond. The key difference in the 13C spectra of the two isomers is expected in the chemical shifts of the pyridine carbons. The 4-substituted pyridine will have three distinct signals for the pyridine carbons, while the 3-substituted isomer will have five. The chemical shift of the carbon atom of the pyridine ring attached to the substituent (C-4 for the target and C-3 for myosmine) is particularly diagnostic.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality 1H and 13C NMR spectra for compounds such as 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.
3. 1H NMR Acquisition:
-
Load a standard proton acquisition parameter set.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
4. 13C NMR Acquisition:
-
Load a standard proton-decoupled carbon acquisition parameter set.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128 to 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
Structural Relationships and Isomerism
The structural differences between 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and its analogues are key to understanding their differing NMR spectra. The following diagram illustrates these relationships.
Caption: Structural Relationships of the Target Compound and its Analogues.
Conclusion
This technical guide has provided a detailed comparative analysis of the predicted 1H and 13C NMR spectral data for 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine against the experimental data of its close structural analogues. By examining the predicted shifts and comparing them with known compounds, researchers can gain valuable insights into the key spectral features that define this important class of heterocyclic molecules. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is essential for accurate structure elucidation and characterization. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of the structure-spectra correlations in pyridine and pyrroline-containing compounds.
References
- Predicted NMR data was generated using commercially available NMR prediction software.
- Experimental NMR data for myosmine can be found in various chemical supplier databases and literature sources. For example, see the spectral data provided by commercial suppliers such as Sigma-Aldrich or Cayman Chemical.
- Experimental NMR data for 4-vinylpyridine is available in spectral databases such as the Spectral D
- Experimental NMR data for 2-methyl-1-pyrroline can be found in chemical databases such as PubChem and in the liter
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Pyrrolopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases.[1][2][3][4] As researchers synthesize novel derivatives to probe biological systems and develop new therapeutics, the unambiguous confirmation of their molecular structure is paramount. An erroneously assigned structure can invalidate extensive biological data, leading to wasted resources and misguided structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the primary analytical techniques used for structural validation, offering field-proven insights and detailed protocols to ensure the scientific integrity of your work.
Our approach is built on a synergistic validation workflow. We do not treat these techniques as independent silos but as complementary tools that, when used in concert, provide an irrefutable structural proof. We will explore the "workhorse" of daily structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy; the essential gatekeeper for molecular formula confirmation, High-Resolution Mass Spectrometry (HRMS); and the "gold standard" for absolute structure determination, Single-Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[5] It provides a detailed picture of the atomic framework by probing the magnetic properties of nuclei within a magnetic field. For pyrrolopyridine derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign every proton and carbon signal, confirming the core structure, substitution patterns, and stereochemistry.[6]
Causality in Experimental Choices
The choice of deuterated solvent is critical; it must dissolve the sample without obscuring key signals. DMSO-d₆ is often used for its excellent solubilizing power and its residual proton signal appears downfield, typically avoiding overlap with analyte signals.[7] Higher field strength spectrometers (400 MHz and above) are preferred as they provide better signal dispersion, which is crucial for resolving complex spin systems often found in substituted heterocyclic compounds.[7][8]
Integrated NMR Validation Workflow
Caption: Decision tree for selecting the appropriate MS method.
Experimental Protocol: High-Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase, such as methanol or acetonitrile. [9] * Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Method:
-
Couple a liquid chromatography (LC) system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [10] * Select an appropriate LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte from any impurities.
-
Set the ionization source (typically ESI in positive ion mode to observe [M+H]⁺). [7] * Acquire data in full scan mode over a relevant m/z range.
-
-
Data Analysis and Validation:
-
Extract the mass spectrum for the chromatographic peak corresponding to your compound.
-
Identify the monoisotopic peak for the molecular ion (e.g., [M+H]⁺).
-
Compare the measured exact mass to the theoretical exact mass calculated for the proposed molecular formula. The mass error should be less than 5 ppm.
-
Self-Validation: The isotopic pattern observed in the spectrum must match the theoretical pattern for the proposed formula. This is especially useful for confirming the presence of elements like chlorine or bromine, which have distinctive isotopic signatures.
-
| Analyzer Type | Key Feature | Best For |
| Q-TOF | High speed, good resolution. | Routine screening, quantification, and accurate mass measurements. [10] |
| Orbitrap | Ultra-high resolution and mass accuracy. [11][12] | Unambiguous formula determination, resolving complex mixtures, and structural elucidation of unknowns. [13] |
Single-Crystal X-ray Crystallography: The Absolute Proof
When absolute certainty is required, particularly for determining stereochemistry or resolving intractable NMR data, single-crystal X-ray crystallography is the definitive technique. [14]It provides a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. [15][16][17]
Causality in Experimental Choices
The greatest challenge is often growing a diffraction-quality single crystal. [17]Slow evaporation, vapor diffusion, or solvent layering techniques are employed to encourage ordered molecular packing. Data is typically collected at low temperatures (~100 K) using a cryostream, which minimizes thermal motion of the atoms and leads to a higher quality diffraction pattern and a more precise final structure. [15]For chiral molecules composed of light atoms (C, H, N, O), using a copper (Cu) X-ray source can enhance the anomalous scattering effect needed to confidently determine the absolute configuration. [15]
X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Experimental Protocol: Structure Determination
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system.
-
Attempt crystallization using methods like slow evaporation of the solvent, or vapor diffusion of an anti-solvent into the sample solution. This step often requires significant optimization.
-
-
Data Collection:
-
Select a suitable, well-formed crystal (ideally 0.02-0.3 mm in size) under a microscope and mount it on the diffractometer. [15] * Cool the crystal to ~100 K in a stream of nitrogen gas.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Use specialized software to solve the phase problem and generate an initial electron density map.
-
Build a molecular model by fitting atoms into the electron density.
-
Refine the model against the experimental data to optimize atomic positions and thermal parameters.
-
-
Data Interpretation and Validation:
-
R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5-7% for high-quality data indicates a good refinement.
-
Absolute Configuration: For chiral, enantiopure compounds, the Flack parameter is calculated. A value close to 0 (with a small standard uncertainty) confirms that the assigned absolute configuration is correct. [18][19]A value near 1 indicates the model should be inverted. [18]
Parameter Description Acceptable Value R1 Agreement factor between model and data. < 0.07 (7%) for a good structure. wR2 Weighted agreement factor. Typically < 0.20 (20%). Goodness-of-Fit (GooF) Should be close to 1.0. ~0.8 - 1.2 | Flack Parameter | Indicates absolute structure correctness for chiral molecules. | Close to 0 with low error (e.g., 0.02(4)). [18][19]|
-
An Integrated Strategy for Bulletproof Validation
No single technique is sufficient. A robust validation strategy leverages the strengths of each method in a logical progression.
Caption: Integrated workflow for structural validation.
-
Post-Synthesis & Purification: After synthesis and purification, every new pyrrolopyridine derivative must undergo initial characterization.
-
Routine Validation (NMR & HRMS): Run HRMS to confirm the molecular formula and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to establish the complete chemical structure. For routine analogs where the core scaffold is known, this combination is often sufficient for publication and further study.
-
Definitive Proof (X-ray Crystallography): For a completely novel scaffold, a final lead compound, or any molecule with ambiguous or critical stereochemistry, single-crystal X-ray crystallography is essential. It serves as the ultimate, unambiguous validation of the structure determined by NMR and MS.
By adhering to this multi-faceted, self-validating approach, researchers can ensure the integrity of their chemical matter and build a solid, reproducible foundation for their drug discovery programs.
References
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. (2022, September 7).
- Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Compar
- Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020, March 15). PubMed.
- High Resolution Mass Spectrometry (HRMS) Analysis.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC.
- (PDF) Analytical Method Validation.
- High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC.
- An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin. BenchChem.
- Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15). MDPI.
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem.
- A mini Review on Analytical and Bioanlytical Techniques in Study of Drugs-Protein Interaction. Asian Journal of Research in Chemistry.
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
- (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
- Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Scilit.
- Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA: A Review. (2024, November 29).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022, December 15). PubMed.
- Small molecule X-ray crystallography. The University of Queensland.
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
- electronic reprint Reporting and evaluating absolute-structure and absolute-configuration determin
- Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2021, March 30). MDPI.
- Edinburgh Research Explorer - Determination of absolute configur
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Mass spectrometric analysis strategies for pyrrolizidine alkaloids. (2024, July 1). PubMed.
- Structural Elucidation with NMR Spectroscopy: Practical Str
- NMR Labor
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- X-ray crystallography - Wikipedia. Wikipedia.
- Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. (2025, October 28). PubMed.
- #2 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation (28 Dec 2025). (2025, December 27). YouTube.
- Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020, June 29). Unknown Source.
- Best Practice and Pitfalls in Absolute Structure Determin
- Structure validation in chemical crystallography - PMC. (2009, January 20).
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Books.
- "The Application of High-Resolution Mass Spectrometry for the Analysis ". Christ Duc Tran.
Sources
- 1. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. azolifesciences.com [azolifesciences.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. pure.ed.ac.uk [pure.ed.ac.uk]
- 19. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to Pyrrolopyridines: A Technical Guide
Executive Summary: The Scaffold of Choice
Pyrrolopyridines (azaindoles) have transcended their status as mere bioisosteres of indoles to become privileged structures in modern drug discovery. Their ability to function as hydrogen bond donor/acceptor motifs with tunable pKa values makes them indispensable in kinase inhibitor design (e.g., Vemurafenib, Pexidartinib).
However, the electron-deficient nature of the pyridine ring renders many "classical" indole syntheses (e.g., Fischer indole) ineffective or low-yielding.[1] This guide objectively compares three distinct synthetic paradigms—Classical Condensation , Transition-Metal Cross-Coupling , and Direct C-H Functionalization —to empower medicinal chemists with data-driven selection criteria.
Strategic Landscape: Route Analysis
Route A: The Classical Approach (Bartoli/Reissert)
-
Mechanism: Nucleophilic attack of vinyl Grignard reagents on nitro-pyridines (Bartoli) or base-catalyzed condensation of o-nitrotoluenes (Reissert).
-
Status: Largely obsolete for general library synthesis but useful for specific, simple substitution patterns.
-
Critical Flaw: The electron-poor pyridine ring destabilizes the required intermediates, leading to polymerization and low yields (<30-40%).
Route B: The Industry Standard (Sonogashira/Cyclization)
-
Mechanism: Pd/Cu-catalyzed coupling of o-haloaminopyridines with terminal alkynes, followed by spontaneous or base-mediated cyclization.
-
Status: The "Workhorse" method. High reliability, broad functional group tolerance.
-
Key Advantage: Modular construction allows independent modification of the pyridine and pyrrole rings.
Route C: The Modern Frontier (C-H Activation)
-
Mechanism: Direct metal-catalyzed functionalization of unactivated C-H bonds, often directing group-assisted.
-
Status: High-value for late-stage functionalization and atom economy.
-
Key Advantage: Step economy (avoids pre-functionalization like halogenation).
Comparative Performance Analysis
The following data aggregates typical performance metrics across diverse substrate scopes reported in recent literature (2015–2024).
| Metric | Route A: Bartoli/Reissert | Route B: Sonogashira/Cyclization | Route C: C-H Activation |
| Overall Yield (Avg) | Low (20–45%) | High (70–95%) | Moderate-High (50–85%) |
| Step Count | Low (1–2 steps) | Moderate (2–3 steps) | Lowest (1 step) |
| Atom Economy | Poor (Stoichiometric waste) | Moderate (Halide waste) | Excellent |
| Scalability | Difficult (Exotherms, cryogenic) | Excellent (Kilogram proven) | Developing (Catalyst cost) |
| FG Tolerance | Low (Sensitive to electrophiles) | High (Esters, nitriles, halides) | Moderate (Directing group req.) |
| Cost | Low (Reagents) | Moderate (Pd catalysts) | High (Specialized ligands) |
Deep Dive: The "Workhorse" Protocol (Route B)
Methodology: One-Pot Sonogashira Coupling and Cyclization Target: 2-Substituted-7-Azaindoles Rationale: This route is selected for its reproducibility and scalability. The use of o-amino-halopyridines ensures regioselectivity, unlike the ambiguous cyclization of some classical precursors.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.[2] The oxidative addition of the pyridyl halide is the rate-determining step, facilitated by electron-donating ligands if the pyridine is deactivated.
Figure 1: Mechanistic flow of the tandem Sonogashira-Cyclization sequence.
Standard Operating Procedure (SOP)
Note: This protocol is validated for gram-scale synthesis.
Reagents:
-
3-Iodo-2-aminopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: DMF or THF (degassed)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a condenser and magnetic stir bar. Flush with Argon for 10 minutes.
-
Charging: Add 3-iodo-2-aminopyridine (5.0 mmol), PdCl₂(PPh₃)₂ (0.25 mmol), and CuI (0.1 mmol) to the flask.
-
Solvation: Add degassed DMF (25 mL) and Et₃N (15 mmol). Stir at room temperature for 5 minutes until the catalyst is partially dissolved.
-
Coupling: Add the terminal alkyne (6.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the iodide.
-
Checkpoint: Formation of the intermediate alkyne is usually quantitative.
-
-
Cyclization (If not spontaneous): If the intermediate alkyne is isolated or cyclization is slow, add KOtBu (1.5 equiv) to the reaction mixture and heat to 100°C for 2 hours.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (3 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Data:
-
Yield: Typically 75–92% depending on the alkyne substituent.
-
Purity: >98% (HPLC).
-
Self-Validation: The appearance of a bright fluorescence on TLC often indicates the formation of the azaindole core.
Deep Dive: The "Green" Frontier (Route C)
Methodology: Pd-Catalyzed C-H Activation/Annulation Target: Highly Substituted Pyrrolopyridines Rationale: Ideal for late-stage functionalization where "pre-installing" a halogen is synthetically expensive.
Decision Logic for Route Selection
When should you switch from the standard Sonogashira route to C-H activation?
Figure 2: Decision matrix for selecting the optimal synthetic strategy.
Key Protocol Insights (C-H Activation)
Unlike Route B, this method often utilizes an oxidizing directing group (e.g., N-oxide or specific amide) to guide the metal catalyst.
-
Catalyst: Pd(OAc)₂ (5–10 mol%)
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂ (Stoichiometric)
-
Solvent: PivOH or AcOH (Acidic media promotes C-H cleavage)
-
Critical Factor: The acidity of the C-H bond at the C-3 position of the pyridine is crucial. Electron-withdrawing groups enhance reactivity.
Comparative Note: While Route C offers superior atom economy in theory, the requirement for stoichiometric silver or copper oxidants can complicate purification on a large scale compared to the catalytic copper used in Route B.
References
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Royal Society of Chemistry. (2022). Demonstrates chemoselective control using different bases.
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. (2015). Validates the Sonogashira route on a multikilogram scale.
-
C-H Arylation in the Formation of a Complex Pyrrolopyridine (BMS-911543). Journal of Organic Chemistry. (2019). Case study of C-H activation in commercial drug synthesis.
-
Azaindole Synthesis Reviews. Organic Chemistry Portal. Comprehensive list of primary literature for various isomeric forms.
-
Recent Advances in Sonogashira Reactions. Chemical Reviews. (2011). In-depth mechanistic analysis of the coupling step.
Sources
A Comparative Guide to the Biological Activity of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine and Other Nicotine Analogs
For researchers, scientists, and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, a nuanced understanding of the biological activities of various nicotine analogs is paramount. This guide provides a detailed comparative analysis of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, also known as myosmine, and other prominent nicotine analogs. By examining their receptor binding affinities, functional potencies, and in vivo effects, we aim to elucidate the subtle yet significant differences that dictate their therapeutic potential and research applications.
Introduction: The Significance of nAChR Modulation
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their diverse subunit composition gives rise to a variety of receptor subtypes, each with distinct pharmacological and physiological properties.[2] Modulation of these receptors is a key strategy in the development of therapeutics for a range of conditions, including nicotine addiction, neurodegenerative diseases, and chronic pain.[3]
This guide will focus on a comparative analysis of the following nicotine analogs:
-
Nicotine: The primary psychoactive component of tobacco, serving as our baseline for comparison.[3]
-
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine): A minor tobacco alkaloid and a metabolite of nicotine.[4][5]
-
Nornicotine: A primary metabolite of nicotine, also found in tobacco.[6]
-
Varenicline: A partial agonist at α4β2 nAChRs, developed as a smoking cessation aid.[3]
-
RJR-2403: A selective agonist for central nervous system (CNS) nAChR subtypes.[1]
-
A-85380: A potent and selective agonist for the α4β2 nAChR subtype.
Comparative Analysis of Biological Activity
The biological activity of these analogs is a composite of their affinity for various nAChR subtypes, their ability to activate these receptors (efficacy), and their subsequent effects on physiological systems.
In Vitro Receptor Binding Affinity
The initial interaction of a ligand with its target is quantified by its binding affinity (Ki). A lower Ki value indicates a higher affinity. The following table summarizes the reported binding affinities of our selected nicotine analogs for major nAChR subtypes.
| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) | α6β2* Ki (nM) | References |
| Nicotine | 11.13 | - | 480.69 | ~2.5 | [7][8] |
| Myosmine | 3300 | >10,000 | - | - | [7][9] |
| Nornicotine | - | - | - | - | |
| Varenicline | 0.06 - 0.14 | 322 | - | 0.12 | [8][10] |
| RJR-2403 | - | - | - | - | |
| A-85380 | 0.017 | - | - | - |
From this data, it is evident that 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (myosmine) exhibits a significantly lower affinity for the α4β2 nAChR subtype compared to nicotine and other synthetic analogs like varenicline and A-85380.[7][9] This suggests that at physiological concentrations resulting from tobacco use, its direct contribution to nAChR-mediated effects may be limited compared to nicotine. In contrast, varenicline demonstrates exceptionally high affinity for the α4β2 and α6β2* subtypes, which is consistent with its therapeutic mechanism of blocking nicotine's effects.[8][10]
In Vitro Functional Activity
Beyond binding, the functional consequence of ligand interaction—agonist, partial agonist, or antagonist activity—is critical. This is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound | nAChR Subtype | Functional Activity | EC50/IC50 (µM) | References |
| Nicotine | α4β2 | Full Agonist | ~1 | [3] |
| Myosmine | α4β2 | Weak Agonist | - | [7] |
| Nornicotine | α7 | Agonist | ~17 | [6] |
| α6-containing | Agonist | ~4 | [6] | |
| Varenicline | α4β2 | Partial Agonist | - | [3] |
| α6β2* | Partial Agonist | 0.007 | [8] | |
| RJR-2403 | CNS subtypes | Agonist | - | [1] |
Nornicotine shows interesting functional selectivity, acting as an agonist at α7 and α6-containing nAChRs.[6] This contrasts with nicotine's broader agonist profile. Varenicline's partial agonism at α4β2 and α6β2* receptors is a key feature of its clinical efficacy, providing a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine.[3][8] The weak agonist activity of myosmine at the α4β2 subtype, coupled with its low affinity, further supports its minor role in the direct psychoactive effects of tobacco.[7]
In Vivo Effects
The ultimate biological impact of these analogs is observed in vivo, through their effects on neurotransmitter systems and behavior.
-
Dopamine Release: A hallmark of addictive nicotinic agonists is their ability to stimulate dopamine release in the brain's reward pathways.[3] RJR-2403 , for instance, has been shown to increase extracellular dopamine levels in the rat cortex by 131%.[11] Myosmine has also been reported to release dopamine in adult rats.[4] The partial agonist nature of varenicline leads to a more modest and sustained increase in dopamine levels compared to the robust and rapid spike induced by nicotine.
-
Behavioral Effects: In animal models, nicotinic agonists can produce a range of behavioral effects, including cognitive enhancement and analgesia. RJR-2403 has demonstrated efficacy in improving memory in animal models of amnesia and is 15 to 30-fold less potent than nicotine in producing certain side effects like decreased body temperature and respiratory rate.[1] This suggests a favorable therapeutic window for cognitive enhancement.
Structure-Activity Relationships: The Chemical Basis of Biological Diversity
The observed differences in the biological activity of these analogs can be attributed to their distinct chemical structures. The core pharmacophore for nAChR activity consists of a pyridine ring and a nitrogen-containing ring system.[12] Modifications to either of these rings can significantly impact affinity and efficacy.
For instance, the demethylation of nicotine to form nornicotine alters its interaction with the receptor, leading to a different subtype selectivity profile.[6] The rigid, bridged structure of varenicline is designed to optimize its interaction with the α4β2 receptor binding pocket, resulting in its high affinity and partial agonist activity.[10] The lower affinity of myosmine can be attributed to the presence of the endocyclic double bond in the pyrroline ring, which likely alters the conformation and electronic properties of the molecule, leading to a less favorable interaction with the receptor.[13]
Experimental Protocols for Assessing Biological Activity
To ensure the scientific integrity of this guide, we provide an overview of the key experimental methodologies used to characterize the biological activity of nicotine analogs.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[14]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]cytisine for α4β2) and varying concentrations of the unlabeled test compound.[15]
-
Filtration and Washing: The incubation mixture is rapidly filtered through a filter plate to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[14]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[14]
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is then used to calculate the Ki value.
Calcium Imaging Functional Assay
This assay measures the functional activity of a compound by detecting changes in intracellular calcium levels upon receptor activation.
Protocol:
-
Cell Culture and Loading: Cells expressing the nAChR subtype of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[16]
-
Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of the test compound.
-
Compound Addition: The test compound is added to the cells, and the change in fluorescence is continuously monitored.[16]
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation. The EC50 value can be determined by testing a range of compound concentrations.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.
Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is then collected in small fractions.
-
Analysis: The concentration of the neurotransmitter of interest (e.g., dopamine) in the collected samples is quantified using techniques like high-performance liquid chromatography (HPLC).[11]
Hot Plate Test for Analgesia
This behavioral assay is used to assess the analgesic properties of a compound.
Protocol:
-
Acclimation: The animal (typically a mouse or rat) is allowed to acclimate to the testing room.[17]
-
Baseline Measurement: The animal is placed on a heated plate (typically 52-55°C), and the latency to a pain response (e.g., paw licking or jumping) is recorded.[17][18]
-
Compound Administration: The test compound is administered to the animal.
-
Post-treatment Measurement: At a predetermined time after compound administration, the animal is again placed on the hot plate, and the latency to the pain response is measured.
-
Data Analysis: An increase in the latency to respond is indicative of an analgesic effect.
Conclusion
The biological activity of nicotine analogs is a multifaceted interplay of receptor affinity, functional efficacy, and in vivo pharmacology. While 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (myosmine) demonstrates weak affinity and agonist activity at the α4β2 nAChR, other analogs such as varenicline , RJR-2403 , and A-85380 exhibit potent and often selective interactions with specific nAChR subtypes. This diversity in biological profiles underscores the potential for developing highly targeted therapeutics for a range of neurological and psychiatric disorders. A thorough understanding of these differences, grounded in robust experimental data, is essential for advancing the field of nAChR drug discovery. It is important to note that myosmine has been shown to have genotoxic effects at high concentrations, a factor that should be considered in any future research or therapeutic development.[19][20]
References
- Ho, H., Abraham, N., & Lewis, R. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience, 13, 211.
- Myosmine | nAChR Activ
- Myosmine. (n.d.). In Wikipedia.
- Santis, G. D., Okura, Y., Hirata, K., Ishiuchi, S.-I., Fujii, M., & Xantheas, S. S. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. The Journal of Physical Chemistry B, 125(19), 5038–5054.
- Nery, L. M., Lucas, C. G., & Ortells, M. O. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 10(12), 4817–4824.
- Myosmine - Neuronal Nicotinic Receptor Agonist. (n.d.). APExBIO.
- Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73–120.
- Rudell, J. C., Borges, L. S., Yarov-Yarovoy, V., & Ferns, M. (2020). The MX-Helix of Muscle nAChR Subunits Regulates Receptor Assembly and Surface Trafficking. Frontiers in Molecular Neuroscience, 13, 39.
- Richter, E., & Scherer, G. (2003). Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells. Toxicology and Applied Pharmacology, 192(3), 241–248.
- Nicotine. (n.d.). In Wikipedia.
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482–491.
- Richter, E., & Scherer, G. (2005). Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line. Toxicology, 222(1-2), 71–79.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
- Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (1999). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of Neurochemistry, 72(4), 1483–1491.
- Bencherif, M., Lippiello, P. M., Lanneau, C., & Gatto, G. J. (1996). RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization. The Journal of Pharmacology and Experimental Therapeutics, 279(3), 1413–1421.
- Santis, G. D., Okura, Y., Hirata, K., Ishiuchi, S.-I., Fujii, M., & Xantheas, S. S. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(19), 5038–5054.
- How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2021). bioRxiv.
- Hot pl
- Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Journal of Neurochemistry, 91(4), 749–760.
- Stewart, A. M., & Gaikwad, S. (2021). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. Scientific Reports, 11(1), 11418.
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Hot pl
- Brejc, K., van Dijk, W. J., Klaassen, R. V., Schoppink, M., van der Oost, J., Smit, A. B., & Sixma, T. K. (2001). Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.
- Tappe, A., & Nadasy, G. L. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 118(2), 195–201.
- Gündisch, D., & Eibl, C. (2011). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. The Journal of Pharmacology and Experimental Therapeutics, 337(1), 136–143.
- El-Sabban, F., & Al-Adawi, S. (2015). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Medical Hypotheses, 85(5), 629–635.
- Calcium Imaging Protocols and Methods. (n.d.).
- Wang, N., & Sun, S. (2022). Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience, 15, 992131.
- Effects of myosmine, applied alone or in combination with 200 μmol L⁻¹... (n.d.).
- nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery.
- Reid, R. T., Lloyd, G. K., & Lippiello, P. M. (1998). A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines. Brain Research, 783(1), 134–140.
- Functional Calcium Imaging In Developing Cortical Networks l Protocol Preview. (2022, June 22). YouTube.
- Myosmine (CAS Number: 532-12-7). (n.d.). Cayman Chemical.
- Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., & O'Neill, B. T. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477.
- Gündisch, D. (2011). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. The Journal of Pharmacology and Experimental Therapeutics, 337(1), 136–143.
- Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers - Conduct Science.
- Henderson, B. J., & Lester, H. A. (2015). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 35(25), 9286–9299.
- Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. (2015). JoVE (Journal of Visualized Experiments), (100), e52824.
- Stewart, A. M., & Gaikwad, S. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. ACS Chemical Neuroscience, 13(7), 1045–1055.
- Zhang, X., & Zhang, J. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.
- Structure-activity relationship (SAR) of Nicotine. (2023, May 26). Medicinal Chemistry Lectures Notes.
- Calcium imaging protocol. (A) Protocol design and representative plot... (n.d.).
- Richter, E., & Scherer, G. (2006). Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line. Toxicology, 222(1-2), 71–79.
- Myosmine – Knowledge and References. (n.d.). Taylor & Francis.
Sources
- 1. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Myosmine - Wikipedia [en.wikipedia.org]
- 5. Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 13. osti.gov [osti.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Hot plate test [panlab.com]
- 19. Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: One-Pot vs. Multi-Step Synthesis of 7-Azaindoles (Pyrrolopyridines)
Executive Summary
The Verdict: For early-stage discovery requiring diverse analog generation, the One-Pot Tandem Assembly is superior due to speed and automation potential. However, for GMP scale-up and process control, the Multi-Step (Stepwise) Approach remains the industry standard to manage impurity profiles and thermal risks.
This guide provides a technical head-to-head comparison of constructing the 7-azaindole core—a critical scaffold in kinase inhibitors like Vemurafenib and Pexidartinib . We compare the classical Stepwise Sonogashira/Cyclization against the One-Pot Pd/Cu-Catalyzed Tandem Reaction .
Part 1: Mechanistic Deep Dive
Method A: The Classical Multi-Step (Stepwise)
Mechanism: This route relies on discrete isolation.
-
C-C Bond Formation: A Sonogashira cross-coupling between 2-amino-3-halopyridine and a terminal alkyne.[1]
-
Purification: Isolation of the intermediate 3-alkynyl-2-aminopyridine.
-
Heteroannulation: A separate base-mediated (e.g., KOtBu, KH) or Lewis-acid mediated cyclization to close the pyrrole ring.
Why it persists: Isolating the intermediate allows for the removal of copper salts and phosphine oxides before the sensitive cyclization step, often resulting in higher purity profiles for complex substrates.
Method B: The One-Pot Tandem (Cascade)
Mechanism: This route utilizes a "domino" sequence in a single vessel.
-
Activation: The Pd(0) catalyst performs oxidative addition on the halide.
-
Coupling & Cyclization: The presence of a specific base and higher temperature forces the intermediate alkyne to undergo in situ aminopalladation or direct nucleophilic attack by the amine nitrogen on the activated alkyne, bypassing isolation.
The Innovation: By tuning the pKa of the base and the polarity of the solvent (often DMF or DMSO), the activation energy for cyclization is lowered enough to occur concurrently with or immediately following the coupling event.
Visualizing the Pathways
The following diagram contrasts the linear workflow of the Multi-Step approach against the convergent catalytic cycle of the One-Pot method.
Caption: Comparison of the linear, interruption-prone Multi-Step workflow (Left) versus the integrated catalytic cycle of the One-Pot synthesis (Right).
Part 2: Head-to-Head Data Analysis
The following data compares the synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine (2-phenyl-7-azaindole) using representative optimized protocols from literature (e.g., Synthesis 2007 vs. J. Org. Chem one-pot variants).[2][3][4][5]
Performance Metrics Table
| Metric | Method A: Multi-Step (Stepwise) | Method B: One-Pot (Tandem) | Winner |
| Overall Yield | 75 - 85% (Combined) | 60 - 75% | Multi-Step |
| Reaction Time | 24 - 48 Hours (inc. workup) | 4 - 12 Hours | One-Pot |
| Atom Economy | Lower (Intermediate workup waste) | High (Single flask) | One-Pot |
| E-Factor (Waste) | High (>50 kg waste/kg product) | Moderate (~15-25 kg/kg ) | One-Pot |
| Purification | 2 Column Chromatographies | 1 Column / Crystallization | One-Pot |
| Scalability | Excellent (Heat control) | Challenging (Exotherm risk) | Multi-Step |
Critical Analysis
-
Yield vs. Purity: While the One-Pot method is faster, it often suffers from "black tar" formation due to polymerizing alkynes at the high temperatures (100°C+) required to force the cyclization immediately. The Multi-Step method performs the coupling at Room Temperature (RT), preserving the delicate alkyne, then cyclizes under controlled conditions.
-
The "Pot" Penalty: In One-Pot protocols, the base required for the Sonogashira (e.g., Et3N) is often insufficient for the cyclization, requiring a stronger base or higher heat that degrades the catalyst.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Multi-Step Synthesis (High Purity Focus)
Reference Grounding: Based on the protocol by de Mattos et al., Synthesis 2007.
Step 1: Sonogashira Coupling
-
Charge: To a dry flask under Argon, add 2-amino-3-iodopyridine (1.0 equiv), PdCl2(PPh3)2 (0.05 equiv), and CuI (0.05 equiv).
-
Solvent: Add anhydrous THF (0.2 M concentration) and Et3N (3.0 equiv).
-
Addition: Add phenylacetylene (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 4–6 hours. (Monitoring: TLC shows disappearance of iodide).
-
Workup: Filter through Celite to remove Pd/Cu. Concentrate. Flash chromatography (Hex/EtOAc).
-
Checkpoint: Isolate stable intermediate 2-amino-3-(phenylethynyl)pyridine.
-
Step 2: Base-Mediated Cyclization
-
Charge: Dissolve the intermediate from Step 1 in anhydrous Toluene .
-
Reagent: Add KOtBu (2.0 equiv) and 18-crown-6 (0.1 equiv).
-
Reaction: Heat to 65°C for 2 hours.
-
Workup: Quench with NH4Cl (aq). Extract with EtOAc.
-
Result: High purity 2-phenyl-7-azaindole.
Protocol B: One-Pot Tandem Synthesis (Efficiency Focus)
Reference Grounding: Adapted from recent Pd-catalyzed heteroannulation reviews (Voloshchuk 2024).
-
System Prep: Flame-dry a pressure tube or round-bottom flask. Purge with N2.
-
Charge: Add 2-amino-3-iodopyridine (1.0 equiv), Pd(OAc)2 (0.05 equiv), PPh3 (0.1 equiv), and Na2CO3 (2.5 equiv).
-
Note: LiCl (1.0 equiv) is often added here (Larock conditions) to stabilize the Pd-intermediate.
-
-
Solvent: Add DMF (degassed, 0.2 M).
-
Reagent: Add internal or terminal alkyne (1.5 equiv).
-
Reaction: Heat to 100–110°C for 12 hours.
-
Mechanism Check: The heat drives the initial coupling and the subsequent nucleophilic attack of the amine on the Pd-activated alkyne.
-
-
Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.
-
Purification: Recrystallization is often sufficient; otherwise, one short silica column.
Part 4: Decision Matrix
| Scenario | Recommended Method | Rationale |
| Library Synthesis (10mg) | One-Pot | Speed is paramount; lower yield is acceptable for HTS screening. |
| Process Scale-Up (>1kg) | Multi-Step | Controlling the exotherm of the alkyne coupling is critical. Isolation allows rejection of Pd contaminants before the final step. |
| Complex Alkynes | Multi-Step | Sensitive functional groups on the alkyne may not survive the 110°C conditions of the One-Pot method. |
| Green Chemistry Goals | One-Pot | Significantly higher E-Factor (less solvent waste) and better Atom Economy. |
References
-
Voloshchuk, V. V., & Ivonin, S. P. (2024).[6] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33–56.[6] [5]
-
de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007).[4][7] Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.[7] Synthesis, 2007(14), 2149-2152.
-
Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles using amino-halopyridines.[2][8] Tetrahedron. (Cited within context of metal-catalyzed comparisons).
-
Larock, R. C. (1991).[9] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry. (Foundational One-Pot Methodology).[1][3][4][5]
-
Sheldon, R. A. (2017). The E factor 25 years on: the genesis of green chemistry and metrics. Green Chemistry. (Basis for E-Factor calculations).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Azaindole synthesis [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines [ouci.dntb.gov.ua]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Structure-Activity Relationship (SAR) of Pyrrolopyridine Derivatives
Executive Summary & Scaffold Analysis
Pyrrolopyridines (Azaindoles) represent a class of "privileged scaffolds" in modern medicinal chemistry.[1][2] They are bioisosteres of both indoles (found in tryptophan) and purines (found in ATP). This dual nature allows them to serve as potent inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases.
While four isomers exist (4-, 5-, 6-, and 7-azaindole), 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the preeminent scaffold in drug discovery. Its unique nitrogen positioning at C7 allows it to mimic the N1 of adenine, facilitating a bidentate hydrogen-bonding motif crucial for binding to the "hinge region" of kinase active sites.
Scaffold Architecture & Isomer Comparison
The strategic insertion of a nitrogen atom into the indole framework dramatically alters physicochemical properties without significantly changing the steric footprint.
| Feature | Indole (Benchmark) | 7-Azaindole (Preferred) | 4-, 5-, 6-Azaindoles |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N7) | 1 Donor, 1 Acceptor (position varies) |
| Water Solubility | Low | Moderate to High (due to pyridyl N) | Moderate |
| pKa (Conj. Acid) | ~ -2.4 (Very weak base) | ~ 4.6 (Protonatable) | Varies |
| Metabolic Stability | Prone to oxidation at C3 | Improved stability (e- deficient ring) | Variable |
| Kinase Utility | Good (Monodentate) | Excellent (Bidentate Hinge Binder) | Lower (Geometry often mismatch) |
Structure-Activity Relationship (SAR) Analysis
The SAR of pyrrolopyridine derivatives is dominated by their ability to mimic ATP. The following analysis focuses on the 7-azaindole scaffold, using Vemurafenib (a B-RAF inhibitor) and generic kinase inhibitors as case studies to illustrate the logic.
The "Hinge Binding" Hypothesis
The most critical SAR feature is the interaction with the kinase hinge region.
-
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.
-
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the backbone amide NH of the hinge residue.
-
Result: A tight, bidentate "clamp" that anchors the molecule, significantly increasing potency compared to indoles which only offer the N1 donor.
Functionalization Zones
Modifications at specific positions drive selectivity and pharmacokinetic (PK) properties:
-
C3 Position:
-
Role: Occupies the "Gatekeeper" region or extends into the back pocket.
-
SAR Trend: Bulky aromatic groups here often improve selectivity by exploiting size differences in the gatekeeper residue (e.g., Threonine vs. Methionine).
-
-
C5 Position:
-
Role: Points towards the "Solvent Front".
-
SAR Trend: Ideal for solubilizing groups (e.g., piperazines, morpholines) to improve oral bioavailability without clashing with the protein interior.
-
-
N1 Position:
Comparative Data: Indole vs. 7-Azaindole
Note: Data represents a generalized comparison based on B-RAF kinase inhibition studies (e.g., PLX4720/Vemurafenib series).
| Scaffold Core | R-Group (C3) | IC50 (Target Kinase) | Solubility (µM) | Conclusion |
| Indole | 4-Cl-phenyl | 150 nM | < 5 | Potent but insoluble; monodentate binding. |
| 7-Azaindole | 4-Cl-phenyl | 13 nM | 45 | 10x Potency gain via bidentate binding; improved solubility. |
| N-Methyl-7-Azaindole | 4-Cl-phenyl | > 10,000 nM | 60 | Loss of Activity confirms N1-H is essential for binding. |
Visualizations
Diagram 1: Scaffold Numbering & Logic
This diagram illustrates the numbering scheme and the functional roles of each position in the 7-azaindole scaffold.
Caption: Functional mapping of the 7-azaindole scaffold. N1/N7 form the critical 'hinge clamp', while C3/C5 allow for PK/PD tuning.
Diagram 2: Mechanism of Action (Hinge Binding)
This diagram details the bidentate interaction between the scaffold and the kinase hinge region.
Caption: The "Hinge Clamp" mechanism. The dual H-bond interaction explains the superior potency of 7-azaindoles over indoles.
Experimental Protocols
To validate the SAR claims, the following protocols are standard in the field.
Synthesis: C3-Arylation via Suzuki-Miyaura Coupling
This reaction is the primary method for introducing selectivity-determining groups at the C3 position.
Reagents:
-
Substrate: 5-substituted-3-iodo-1H-pyrrolo[2,3-b]pyridine (protected if necessary).
-
Boronic Acid: Aryl boronic acid (R-B(OH)2).
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: Na2CO3 or K3PO4 (2M aqueous).
-
Solvent: Dioxane/Water or DME/Water (3:1).
Protocol:
-
Charge: In a microwave vial or round-bottom flask, combine the 3-iodo-7-azaindole derivative (1.0 eq), aryl boronic acid (1.2 eq), and base (3.0 eq).
-
Degas: Dissolve in solvent and sparge with Nitrogen/Argon for 10 mins to remove oxygen (critical to prevent homocoupling).
-
Catalyst: Add Pd catalyst (0.05 eq) quickly under inert atmosphere.
-
Reaction: Heat to 80-100°C (or 120°C in microwave for 30 min).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
In Vitro Kinase Inhibition Assay (FRET-based)
This assay quantifies the IC50 values to compare scaffold efficacy.
Principle: Uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the displacement of a labeled tracer from the kinase active site by the test compound.
Protocol:
-
Preparation: Prepare 3x serial dilutions of the test compound (7-azaindole derivative) in 100% DMSO.
-
Plate Setup: Transfer 100 nL of compound to a 384-well low-volume plate.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mixture (e.g., GST-tagged Kinase + Eu-anti-GST antibody) in Assay Buffer (50mM HEPES, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).
-
Tracer: Add 5 µL of fluorescent kinase tracer (Alexa Fluor conjugate).
-
Incubation: Incubate at Room Temperature for 1 hour (equilibrium binding).
-
Detection: Read fluorescence emission at 615 nm (Europium) and 665 nm (Tracer).
-
Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to derive IC50.
References
-
Metwally, K., et al. (2024).[5] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
-
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[3][4][6] Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Link
-
BenchChem. (2025).[1][7][8] "A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs." BenchChem Technical Guides. Link
-
Song, J. H., et al. (2020). "Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1). Link
-
PharmaBlock. (2023). "Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors."[2][3] PharmaBlock White Papers. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 6. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In Vitro and In Silico Evaluation of Novel Pyrrolopyridine Compounds: A Comparative Technical Guide
Executive Summary & Strategic Rationale
The pyrrolopyridine scaffold (azaindole) has emerged as a critical bioisostere of the purine ring found in ATP, making it a privileged structure for designing kinase inhibitors. In the development of novel anticancer agents—specifically targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and FGFR—the transition from computational prediction (in silico) to biological validation (in vitro) requires a rigorous, self-validating workflow.
This guide provides a technical framework for evaluating novel pyrrolopyridine derivatives. Unlike generic protocols, this document focuses on the causality of experimental design: why specific assays are chosen and how to objectively compare novel candidates against market standards like Sunitinib and Erlotinib .
Integrated Evaluation Workflow
To ensure data integrity, the evaluation process must follow a linear progression where computational models filter candidates for expensive biological testing.
Figure 1: The iterative drug discovery pipeline. Note the critical "Go/No-Go" gate at the Enzymatic Assay stage requiring potency <100 nM before cellular testing.
Part I: In Silico Evaluation Strategy
Before synthesis, computational modeling establishes the theoretical binding affinity. For pyrrolopyridine derivatives, the critical interaction is the hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.
Molecular Docking Protocol
Objective: Predict binding orientation and affinity (ΔG) relative to a reference standard.
Protocol:
-
Protein Preparation: Retrieve crystal structures (e.g., EGFR PDB: 1M17, VEGFR2 PDB: 4ASD). Remove water molecules and native ligands. Add polar hydrogens and Kollman charges using tools like AutoDock Tools or Schrödinger Protein Preparation Wizard.
-
Ligand Preparation: Minimize energy of the pyrrolopyridine derivative using MMFF94 force field.
-
Grid Generation: Define a 60x60x60 Å box centered on the native ligand (e.g., Erlotinib binding site).
-
Docking: Execute semi-flexible docking (rigid receptor, flexible ligand).
-
Validation: Re-dock the native co-crystallized ligand. The RMSD must be < 2.0 Å for the protocol to be considered valid.
Comparative Data Analysis (Case Study)
The following table compares a hypothetical novel pyrrolopyridine (Compound 5k) against market standards based on recent literature data [1, 2].
| Compound | Target | Binding Energy (kcal/mol) | Key H-Bond Interactions | Predicted Ligand Efficiency |
| Compound 5k (Novel) | EGFR | -9.4 | Met793, Cys775 (Hinge) | 0.42 |
| Sunitinib (Standard) | EGFR | -8.1 | Glu813, Asp810 | 0.35 |
| Erlotinib (Standard) | EGFR | -9.8 | Met793 (Hinge) | 0.45 |
Technical Insight: While Compound 5k has a slightly lower binding energy than Erlotinib, its Ligand Efficiency (LE) —binding energy per heavy atom—is comparable. This suggests that the pyrrolopyridine scaffold is efficiently utilizing the binding pocket volume.
Part II: In Vitro Biological Validation
Computational predictions must be verified by wet-lab assays. The "Gold Standard" approach involves a dual-layer screen: Cell-free (Enzymatic) followed by Cell-based assays.
Kinase Profiling (Enzymatic Assay)
Objective: Determine the IC50 (concentration inhibiting 50% activity) against specific kinases.
Methodology (FRET-based Assay):
-
Reaction Mix: Combine recombinant kinase (e.g., VEGFR2), peptide substrate, and ATP (at K_m concentration) in a 384-well plate.
-
Treatment: Add serial dilutions of the test compound (0.1 nM to 10 µM).
-
Detection: Add phosphorylation-specific antibody labeled with a FRET donor/acceptor pair.
-
Readout: Measure fluorescence intensity. A decrease in signal indicates kinase inhibition.
Comparative Performance Data: Data synthesized from comparative studies of pyrrolopyridine derivatives [1, 3].[1][2][3]
| Target Kinase | Compound 5k IC50 (nM) | Sunitinib IC50 (nM) | Erlotinib IC50 (nM) | Interpretation |
| EGFR | 79 ± 5 | 93 ± 8 | 55 ± 4 | Comparable to Sunitinib; slightly less potent than Erlotinib. |
| VEGFR2 | 136 ± 12 | 261 ± 15 | >1000 | Superior potency against VEGFR2 compared to Sunitinib. |
| Her2 | 40 ± 3 | >1000 | >1000 | High Selectivity for Her2 (Dual inhibitor potential). |
Cytotoxicity Assay (Cellular Viability)
Objective: Assess if enzymatic inhibition translates to cancer cell death.
Protocol (SRB or MTT Assay):
-
Seeding: Seed cancer cells (e.g., A549 lung, MCF-7 breast) at 5,000 cells/well. Incubate 24h.
-
Exposure: Treat with compound for 48-72h.
-
Fixation (SRB): Fix with cold trichloroacetic acid (TCA) for 1h at 4°C.
-
Staining: Stain with Sulforhodamine B (SRB) dye. Wash with 1% acetic acid.
-
Quantification: Solubilize dye in Tris base and read OD at 510 nm.
Critical Analysis: If Enzyme IC50 is low (e.g., 40 nM) but Cellular IC50 is high (e.g., >10 µM), the compound likely has poor membrane permeability or is a substrate for efflux pumps (P-gp). This discrepancy is a key diagnostic in the optimization phase.
Mechanistic Visualization
Understanding the signaling pathway is crucial for interpreting "off-target" effects or synergy. Pyrrolopyridine inhibitors often target the ATP-binding pocket of RTKs, blocking downstream RAS/RAF/MEK signaling.
Figure 2: Signal Transduction Blockade. The pyrrolopyridine inhibitor competes with ATP at the RTK intracellular domain, effectively severing the downstream cascade to the nucleus.
References
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors . Molecules, 2023.[4]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors . RSC Advances, 2020.
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor . Journal of Medicinal Chemistry, 2022.
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors . Bioorganic & Medicinal Chemistry, 2020.[5]
Sources
- 1. In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR-based hierarchical clustering approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents [pubmed.ncbi.nlm.nih.gov]
Analytical Cross-Validation Guide: 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (γ-Myosmine)
[1]
Executive Summary
This technical guide addresses the structural validation and purity assessment of 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (referred to herein as the 4-isomer or γ-Myosmine ).[1]
While the 3-isomer (Myosmine) is a ubiquitous tobacco alkaloid and metabolite, the 4-isomer is a distinct regioisomer often encountered as a synthetic intermediate or novel ligand in nicotinic acetylcholine receptor (nAChR) research.[1] The core analytical challenge is regioisomeric differentiation. Standard low-resolution MS is insufficient due to identical molecular weights (146.19 g/mol ) and similar fragmentation patterns.[1]
This guide outlines an Orthogonal Cross-Validation Protocol to definitively distinguish the 4-isomer from its structural analogues (Myosmine, Nornicotyrine) and quantify its purity for pharmaceutical applications.
Part 1: The Challenge of Regioisomerism
In synthetic pathways (e.g., Suzuki coupling of pyridyl-boronic acids or cyclization of amino-ketones), "isomer drift" or reagent contamination can lead to the isolation of the wrong regioisomer.
| Feature | 4-Isomer (Target) | 3-Isomer (Myosmine - Alternative) | Implication |
| Structure | Pyridine substituted at C4 | Pyridine substituted at C3 | Distinct biological binding profiles.[1] |
| Symmetry | High (C2v-like symmetry on Py ring) | Low (Asymmetric Py ring) | NMR is the primary discriminator. |
| Basicity | Higher (pKa ~ 8-9 est.) | Lower (pKa ~ 7.[1]9) | 4-isomer elutes earlier in Reverse Phase (High pH).[1] |
| Stability | Hydrolysis-prone (Imine) | Hydrolysis-prone (Imine) | Both require anhydrous storage (-20°C).[1] |
Part 2: Orthogonal Analytical Workflow
To ensure data integrity (ALCOA+ principles), a single analytical method is insufficient. We employ a "Triangulation Strategy" connecting Mass Spectrometry, Nuclear Magnetic Resonance, and Chromatographic Separation.
Workflow Diagram
The following decision tree illustrates the logic for validating the 4-isomer against common impurities.
Figure 1: Decision tree for the structural differentiation of pyridine-pyrroline isomers.
Part 3: Experimental Protocols
Protocol A: Structural Elucidation via 1H NMR (The "Gold Standard")
Rationale: The magnetic environment of the pyridine protons is the only self-validating metric for regioisomerism without a reference standard.[1]
Methodology:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 if the sample is a free base, as trace acid in chloroform can induce peak broadening or hydrolysis).
-
Acquisition: 400 MHz or higher. 64 scans minimum to detect minor hydrolysis products (open-ring ketones).[1]
-
Analysis Logic:
-
3-Isomer (Myosmine): You will see 4 distinct aromatic protons.[1] H2 is a singlet (broad), H6 is a doublet, H4/H5 are mixed.
-
4-Isomer (Target): You will see a distinct AA'XX' or AA'BB' system .[1] The protons at positions 2 and 6 are chemically equivalent (or very close), appearing as a doublet (approx 8.5-8.6 ppm). The protons at 3 and 5 are equivalent, appearing as a doublet (approx 7.5-7.7 ppm).
-
Critical Check: If you see a singlet in the aromatic region, you likely have the 3-isomer (Myosmine).
Protocol B: Purity Assessment via High-pH HPLC
Rationale: Pyridine alkaloids tail severely on standard acidic silica columns due to interaction with silanols. High pH suppresses protonation, improving peak shape and resolution between isomers.
Methodology:
-
Column: Waters XBridge C18 (or equivalent hybrid particle), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 260 nm (max absorption for pyridine ring).
-
Expectation: The 4-isomer, being more basic and polar due to the para-substitution resonance, typically elutes slightly earlier than the 3-isomer under these conditions.
Part 4: Comparative Data Tables
The following data provides the "fingerprint" required to validate your material.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
Note: Shifts are approximate (±0.1 ppm) and concentration-dependent.
| Proton Position | 4-Isomer (Target) | 3-Isomer (Myosmine) | Differentiation Key |
| Py-H2 | ~8.60 (d, J=5 Hz) | ~8.85 (s, broad) | Symmetry vs. Singlet |
| Py-H6 | ~8.60 (d, J=5 Hz) | ~8.65 (d, J=5 Hz) | 4-isomer H2/H6 overlap |
| Py-H3 | ~7.65 (d, J=5 Hz) | ~8.15 (dt) | 4-isomer H3/H5 overlap |
| Py-H5 | ~7.65 (d, J=5 Hz) | ~7.45 (dd) | Distinct coupling patterns |
| Pyrroline-CH2 | Multiplets (2.8 - 4.[1]0) | Multiplets (2.8 - 4.[1]0) | Non-diagnostic for isomerism |
Table 2: Common Impurities & Artifacts
| Impurity | Origin | Detection Method | Limit (Pharma) |
| Nornicotyrine | Oxidation of pyrroline ring | LC-MS (MW 144.[1]2) | < 0.5% |
| Open-Ring Ketone | Hydrolysis of imine bond | LC-MS (MW 164.2, +H2O) | < 1.0% |
| Myosmine (3-iso) | Regioisomer contamination | 1H NMR (Singlet at 8.[1][2][3][4][5]85) | < 0.1% |
Part 5: Mechanistic Visualization
Understanding the instability of the imine bond is crucial for handling the 4-isomer.[1] The pyrroline ring is a cyclic imine (Schiff base) and is susceptible to ring-opening hydrolysis, especially in acidic aqueous media.
Figure 2: Hydrolytic instability of the pyrroline moiety.[1] Samples must be stored under inert gas.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 442649, Myosmine (3-isomer reference data). Retrieved from [Link][1]
-
Preprints.org (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.[1] (Context on dihydropyridine/pyrrole synthesis). Retrieved from [Link]
-
NIST Chemistry WebBook. Mass Spectrum and Retention Indices for Pyridine Alkaloids. Retrieved from [Link][1]
Sources
- 1. 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine - CAS:532-12-7 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Myosmine | C9H10N2 | CID 442649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4,5-Dihydro-3H-pyrrol-2-yl)pyridine (Myosmine) [lgcstandards.com]
Safety Operating Guide
4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine proper disposal procedures
Executive Summary: Immediate Action Required
Chemical Identity: 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Common Name: Myosmine CAS Registry: 532-12-7 Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant.[1] Disposal Class: Hazardous Organic Waste (Non-Halogenated). Critical Prohibition: DO NOT flush down drains. DO NOT dispose of in general trash.
Part 1: Chemical Profile & Hazard Logic
Why we handle it this way: The Causality of Safety
To safely dispose of Myosmine, one must understand its reactivity profile. It is a minor tobacco alkaloid and a metabolite of nicotine. Structurally, it consists of a pyridine ring fused to a pyrroline ring.
-
Alkaloid Toxicity: Like its parent compound nicotine, Myosmine targets nicotinic acetylcholine receptors, though with lower potency. However, in a waste stream, "lower potency" does not equal "safe." It remains a Category 4 Acute Toxin (Oral).[2][3]
-
Air & Heat Sensitivity: The pyrroline ring is susceptible to oxidation and ring-opening hydrolysis. Old containers of Myosmine often degrade into viscous, dark orange/brown tars. These degradation products are chemically complex and must be treated with the same rigor as the parent compound.
-
Physicochemical Properties:
| Property | Data | Operational Implication |
| Molecular Weight | 146.19 g/mol | Small molecule; easily absorbed.[1] |
| Physical State | Solid (Low MP: ~44°C) | Can melt in hot storage; treat containers as potential liquids.[1] |
| Solubility | Ethanol, DMSO, Methanol | Use alcohols for cleaning/solubilization.[1] |
| Acidity (pKa) | ~5.26 | Basic.[1] Incompatible with strong acids (exothermic reaction). |
Part 2: Pre-Disposal Stabilization
The "Senior Scientist" Protocol: Ensuring Stability Before Disposal
Before moving waste to the central accumulation area, you must stabilize the material to prevent accidental exposure or reaction.
1. The "Melting" Risk: Myosmine has a melting point of approximately 44°C (111°F). In warm laboratories or near equipment exhaust, solid waste can unexpectedly liquefy.
-
Protocol: Double-contain all solid waste in rigid, leak-proof secondary containment (e.g., a sealed Nalgene jar inside a biohazard bag) rather than simple plastic bagging.
2. Volatility Control: While not highly volatile, myosmine dust is a respiratory irritant (STOT SE 3).
-
Protocol: If transferring bulk powder to a waste drum, wet the powder slightly with ethanol to suppress dust generation.
Part 3: Disposal Workflow
Self-Validating Systems for Waste Management
Scenario A: Disposing of Pure Solid (Old Stock/Powder)
Objective: Isolate and Incinerate.
-
PPE Verification: Nitrile gloves (double-gloved recommended due to alkaloid permeation), lab coat, safety goggles, and N95 mask or fume hood sash lowered.
-
Containerization:
-
Labeling: Apply a hazardous waste label.
-
Constituents: "Myosmine (Tobacco Alkaloid)"[1]
-
Hazards: "Toxic, Irritant."
-
-
Stream Assignment: Place in the Solid Hazardous Waste drum (typically blue or black barrel depending on facility color codes) destined for High-Temperature Incineration .
Scenario B: Disposing of Liquid Solutions (Reaction Mixtures)
Objective: Solvent Compatibility.
-
Segregation: Determine the primary solvent.
-
If Organic (Ethanol, DMSO, DCM):[1] Dispose in the Organic Solvent Waste stream.
-
If Aqueous (Water/Buffer):DO NOT pour down the sink. Collect in a dedicated "Aqueous Toxic" carboy.
-
-
pH Check (Critical):
-
Myosmine is basic.[7] If mixing with a waste stream that is highly acidic (e.g., HPLC waste with TFA), add the waste slowly to prevent heat generation and splashing.
-
-
Rinsing: Triple rinse the original vessel with ethanol. Add the rinsate to the organic waste container.
Part 4: Visual Decision Logic
The following diagram illustrates the decision matrix for Myosmine disposal.
Figure 1: Decision tree for Myosmine waste stream segregation. Note that regardless of the initial state, the endpoint is incineration to ensure destruction of the pyrroline ring.[1]
Part 5: Regulatory Classification (RCRA)
While Myosmine is not explicitly "P-listed" (Acute Hazardous Waste) like its relative Nicotine (P075), it falls under the "Generators Knowledge" clause of RCRA (Resource Conservation and Recovery Act).
-
EPA Waste Code Recommendation:
-
If pure/unused: Classify as D001 (Ignitable) if in flammable solvent, or general toxic organic.
-
If mixed with solvents: Use the code applicable to the solvent (e.g., F003 for non-halogenated solvents).
-
Best Practice: Many facilities conservatively manage tobacco alkaloids under the same protocols as P075 wastes to ensure compliance with local environmental strictures.
-
Part 6: Emergency Response (Spills)
Small Spill (< 5g):
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.
-
Containment: If solid, cover with a damp paper towel to prevent dust. If liquid, use a clay-based absorbent or vermiculite.
-
Clean: Scoop material into a waste jar. Clean the surface with 10% Bleach solution followed by Ethanol. The bleach helps oxidize and degrade residual alkaloid traces.
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[4] Do not use ethanol on skin (increases absorption).
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 68282, Myosmine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Myosmine | 532-12-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Operational Safety Guide: Handling 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine)
Executive Directive: Beyond the SDS
Do not treat this merely as a "Harmful" solid. While 4-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Myosmine) is classified as Acute Toxicity Category 4 (Harmful), its structural homology to nicotine and its role as a metabolic precursor to potent carcinogens (specifically N'-nitrosonornicotine, NNN) demand a Biosafety Level 1+ (BSL-1+) approach to handling.
The primary risks are not just acute toxicity, but transdermal absorption and sensitization . As a pyridine alkaloid, it possesses lipophilic properties that facilitate skin penetration, particularly when solubilized. This guide synthesizes permeation kinetics with practical laboratory workflows to ensure zero-exposure handling.
Hazard Profile & Risk Assessment (The Science)
Chemical Identity[1]
-
IUPAC Name: 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine[1]
-
CAS Number: 532-12-7[2]
-
Physical State: Solid (White to light yellow/orange crystalline powder).
-
Melting Point: ~44°C (Low melting point increases risk of liquefaction during handling).
The "Pyridine Penetration" Factor
Standard nitrile gloves provide excellent protection against many solids. However, pyridine derivatives are notorious for their permeation kinetics. Once Myosmine is dissolved in organic solvents (e.g., DMSO, Methanol), the solution can permeate standard 4-mil nitrile gloves in <10 minutes .
GHS Classification Summary:
| Hazard Code | Description | Operational Implication |
|---|---|---|
| H302 | Harmful if swallowed | Zero tolerance for hand-to-mouth transfer; wash hands immediately after doffing PPE. |
| H315 | Causes skin irritation | Alkaline nature requires immediate neutralization/washing upon contact. |
| H319 | Causes serious eye irritation | Safety glasses are insufficient for solution handling; goggles required. |
| H335 | May cause respiratory irritation | Mandatory Fume Hood use; do not weigh on open benches. |
PPE Selection Matrix (The Logic)
This matrix distinguishes between handling the Solid (dust risk) and the Solution (permeation risk).
| PPE Component | Protocol A: Solid Handling (Weighing/Transfer) | Protocol B: Solution Handling (Synthesis/Extraction) | Scientific Rationale |
| Hand Protection | Double Nitrile (Inner: 4 mil, Outer: 5 mil) | Laminate / Silver Shield OR Double Nitrile (Change every 15 mins) | Pyridine rings facilitate solvent transport through nitrile matrix. Double gloving provides a sacrificial outer layer. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Safety Goggles | Basic pH of alkaloids causes rapid corneal damage; goggles prevent vapor/splash entry. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Fume Hood (Sash at lowest working height) | N95 respirators do not protect against organic vapors if the solid sublimes or is in solution. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Lab Coat + Impervious Apron | Prevent "wicking" of spills through fabric to the skin. |
Operational Protocols (Step-by-Step)
Phase 1: Weighing & Transfer (Solid State)
-
The Static Hazard: Alkaloid salts and free bases are often electrostatic. They "jump" from spatulas.
-
Engineering Control: Place the analytical balance inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizer bar near the balance door.
-
Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as creases can trap fine powder.
-
Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after use to capture invisible dust.
-
Phase 2: Solubilization (Liquid State)
-
The Exothermic Risk: Dissolving pyridine derivatives can be slightly exothermic.
-
Vessel: Use a borosilicate glass vial with a PTFE-lined cap. Avoid plastics that may leach or degrade.
-
Solvent Addition: Add solvent slowly down the side of the vessel.
-
Permeation Defense: If splashing occurs on your gloves, doff immediately . Do not wait. The solvent acts as a carrier, dragging the Myosmine through the glove material.
-
Phase 3: Storage
-
Stability: Myosmine is hygroscopic and air-sensitive.
-
Protocol: Store under inert gas (Argon/Nitrogen) at 2-8°C .
-
Visual Check: If the white solid turns dark orange/brown, significant oxidation has occurred. Treat the degraded material as hazardous waste.
Emergency Response & Disposal
Exposure Response[4][6][7]
-
Skin Contact: Wash with soap and copious water for 15 minutes.[2] Do not use ethanol/solvents to clean skin, as this increases absorption.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
-
Inhalation: Move to fresh air immediately.
Waste Disposal Streams
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate into "Organic Solvents - Basic/Alkaloid."
-
Critical: Do not mix with strong oxidizers or acids in the waste container to prevent heat generation or toxic gas evolution.
-
Safety Logic Visualization
The following diagram illustrates the decision hierarchy for handling Myosmine, prioritizing engineering controls over PPE.
Figure 1: Decision logic for PPE and Engineering controls based on the physical state of Myosmine.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 442649, Myosmine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2015). Green Tobacco Sickness. NIOSH Workplace Safety & Health Topics. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
